molecular formula C9H11F2NO B1501174 2-(3-(Difluoromethoxy)phenyl)ethanamine CAS No. 771581-13-6

2-(3-(Difluoromethoxy)phenyl)ethanamine

Cat. No.: B1501174
CAS No.: 771581-13-6
M. Wt: 187.19 g/mol
InChI Key: AMEAPRSRXCKDEK-UHFFFAOYSA-N
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Description

2-(3-(Difluoromethoxy)phenyl)ethanamine is a synthetic organic compound belonging to the phenethylamine class. It features a difluoromethoxy substituent on the phenyl ring, a modification known to influence the compound's electronic properties, metabolic stability, and bioavailability, making it a valuable scaffold in medicinal chemistry research . As a phenethylamine derivative, this compound is of significant interest in neuroscience and pharmacology for studying neurotransmitter receptor interactions. It serves as a key intermediate in the synthesis and development of potential novel psychoactive substances (NPS) . Researchers utilize this chemical probe to investigate the structure-activity relationships (SAR) of ligands at various monoamine receptors and transporters. The primary value of 2-(3-(Difluoromethoxy)phenyl)ethanamine lies in its application as a building block for further chemical synthesis and as a reference standard in analytical testing. It is strictly for research use in controlled laboratory settings. This product is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[3-(difluoromethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c10-9(11)13-8-3-1-2-7(6-8)4-5-12/h1-3,6,9H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEAPRSRXCKDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30666815
Record name 2-[3-(Difluoromethoxy)phenyl]ethan-1-amine
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771581-13-6
Record name 3-(Difluoromethoxy)benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771581-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(Difluoromethoxy)phenyl]ethan-1-amine
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Foundational & Exploratory

An In-depth Technical Guide to 3-Difluoromethoxy-phenethylamine (3-DFM-PEA)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction to 3-Difluoromethoxy-phenethylamine

Phenethylamines are a broad class of compounds with a shared chemical backbone that includes many endogenous neurotransmitters, hormones, and a wide array of psychoactive substances.[1] Their pharmacological effects are diverse, ranging from central nervous system stimulants and hallucinogens to antidepressants and appetite suppressants, primarily through modulation of monoamine neurotransmitter systems.[1][2] The introduction of a difluoromethoxy (-OCHF2) group at the meta-position of the phenyl ring is a strategic modification in medicinal chemistry. This group can act as a bioisostere for more common substituents like hydroxyl or methoxy groups, offering potential advantages such as increased metabolic stability and improved membrane permeability.[3][4] The difluoromethyl group's unique electronic properties and its ability to act as a weak hydrogen bond donor can also lead to altered binding interactions with biological targets.[3][5] This guide will explore the predicted characteristics and potential of the novel compound, 3-Difluoromethoxy-phenethylamine.

Core Molecular and Physical Properties

Based on its chemical structure, the fundamental properties of 3-Difluoromethoxy-phenethylamine have been calculated and are presented below.

PropertyValueSource
Molecular Formula C9H11F2NOCalculated
Molecular Weight 187.19 g/mol Calculated
IUPAC Name 2-(3-(difluoromethoxy)phenyl)ethan-1-amineNomenclature
CAS Number Not assigned-

Proposed Synthesis of 3-Difluoromethoxy-phenethylamine

The synthesis of 3-Difluoromethoxy-phenethylamine can be logically approached via a two-step process starting from the commercially available precursor, 3-hydroxyphenethylamine. The key transformation is the difluoromethylation of the phenolic hydroxyl group.

Synthetic Workflow

The proposed synthetic pathway is illustrated in the diagram below:

G cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: Purification 3-hydroxyphenethylamine 3-Hydroxyphenethylamine 3-DFM-PEA 3-Difluoromethoxy-phenethylamine 3-hydroxyphenethylamine->3-DFM-PEA Difluoromethylation reagents Sodium Chlorodifluoroacetate (or other difluoromethylating agent) Base (e.g., K2CO3 or Cs2CO3) Solvent (e.g., DMF or MeCN) crude_product Crude 3-DFM-PEA pure_product Purified 3-DFM-PEA crude_product->pure_product Purification purification_method Column Chromatography (Silica gel) Recrystallization (for salt form)

Caption: Proposed two-step synthesis of 3-Difluoromethoxy-phenethylamine.

Detailed Experimental Protocol

Step 1: Difluoromethylation of 3-Hydroxyphenethylamine

This protocol is adapted from established methods for the difluoromethylation of phenols.

  • Materials:

    • 3-Hydroxyphenethylamine hydrochloride

    • Sodium chlorodifluoroacetate

    • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

    • Nitrogen or Argon gas

    • Standard glassware for organic synthesis

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 3-hydroxyphenethylamine hydrochloride (1.0 eq) and the chosen base (K2CO3, 2.5 eq or Cs2CO3, 2.0 eq).

    • Add anhydrous DMF or MeCN to the flask to create a stirrable suspension.

    • Add sodium chlorodifluoroacetate (2.0-3.0 eq) to the reaction mixture in one portion.

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Purification of 3-Difluoromethoxy-phenethylamine

  • Materials:

    • Crude 3-Difluoromethoxy-phenethylamine

    • Silica gel for column chromatography

    • Eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of triethylamine to prevent streaking)

    • Hydrochloric acid (in a suitable solvent like isopropanol or ether for salt formation)

  • Procedure:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

    • Combine the fractions containing the pure product and evaporate the solvent.

    • For easier handling and storage, the freebase can be converted to its hydrochloride salt. Dissolve the purified freebase in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent dropwise until precipitation is complete.

    • Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to yield pure 3-Difluoromethoxy-phenethylamine hydrochloride.

Predicted Pharmacological Profile and Research Applications

The pharmacological profile of 3-DFM-PEA is predicted to be influenced by both the phenethylamine core and the novel difluoromethoxy substituent.

Mechanism of Action

Substituted phenethylamines typically exert their effects by interacting with monoamine transporters (for dopamine, norepinephrine, and serotonin) and various G-protein coupled receptors (GPCRs), particularly serotonin receptors.[1][6] The specific substitution pattern on the phenyl ring dictates the primary targets and the nature of the interaction (e.g., agonist, antagonist, or reuptake inhibitor).

The Role of the Difluoromethoxy Group

The replacement of a methoxy group with a difluoromethoxy group is known to:

  • Increase Metabolic Stability: The C-F bonds are stronger than C-H bonds, making the difluoromethoxy group more resistant to oxidative metabolism, which could lead to a longer biological half-life compared to its methoxy analog.[4]

  • Modulate Lipophilicity: The difluoromethoxy group generally increases lipophilicity, which can enhance passage across the blood-brain barrier.[3]

  • Alter Receptor Binding: The electronic properties of the difluoromethoxy group differ from a methoxy group, which can alter the binding affinity and selectivity for various receptors and transporters.[5]

Given these properties, 3-DFM-PEA is a compelling candidate for investigation as a modulator of monoaminergic systems with a potentially unique pharmacokinetic and pharmacodynamic profile.

Potential Research Applications
  • Neurotransmitter Transporter Interactions: 3-DFM-PEA should be evaluated for its ability to inhibit the reuptake of dopamine, norepinephrine, and serotonin.[6]

  • GPCR Activity Screening: The compound should be screened against a panel of GPCRs, with a focus on serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and dopamine (e.g., D1-D5) receptors to determine its agonist or antagonist activity.[7][8]

  • In Vivo Behavioral Studies: Should in vitro studies reveal significant activity, further investigation in animal models could explore its effects on locomotion, mood, and cognition.[9]

Proposed In Vitro Experimental Workflow

To characterize the biological activity of newly synthesized 3-DFM-PEA, the following experimental workflow is proposed:

G start Synthesized & Purified 3-DFM-PEA binding_assays Radioligand Binding Assays (DAT, NET, SERT, 5-HT receptors, etc.) start->binding_assays functional_assays Functional Assays (e.g., GPCR activation, neurotransmitter uptake) start->functional_assays data_analysis Data Analysis (IC50, Ki, EC50, Emax) binding_assays->data_analysis functional_assays->data_analysis SAR_studies Structure-Activity Relationship (SAR) Studies data_analysis->SAR_studies

Caption: In Vitro workflow for the pharmacological characterization of 3-DFM-PEA.

Neurotransmitter Transporter Binding and Uptake Assays
  • Objective: To determine the affinity of 3-DFM-PEA for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, and its ability to inhibit neurotransmitter uptake.

  • Methodology:

    • Binding Assays: Competitive radioligand binding assays using cell membranes expressing the respective human transporters and specific radioligands (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, and [3H]citalopram for SERT).

    • Uptake Assays: Functional assays using cells expressing the transporters to measure the inhibition of radiolabeled neurotransmitter uptake (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

GPCR Activation Assays
  • Objective: To assess the agonist or antagonist activity of 3-DFM-PEA at key CNS G-protein coupled receptors.

  • Methodology:

    • Calcium Flux Assays: For Gq-coupled receptors (e.g., 5-HT2A, 5-HT2C), measure changes in intracellular calcium levels in response to the compound.

    • cAMP Assays: For Gs or Gi-coupled receptors (e.g., dopamine receptors, 5-HT1A), measure the stimulation or inhibition of cyclic AMP production.

    • β-Arrestin Recruitment Assays: To detect receptor activation independent of G-protein signaling.[8]

Conclusion

3-Difluoromethoxy-phenethylamine represents an intriguing, yet uncharacterized, molecule with the potential for novel neuropharmacological activity. The strategic inclusion of the difluoromethoxy group suggests it may possess favorable properties for a CNS-active agent, including enhanced metabolic stability. The proposed synthetic route is feasible based on established chemical methodologies. The outlined in vitro experimental workflow provides a clear path for the initial characterization of its biological activity. Further research into this and related compounds could provide valuable insights into the structure-activity relationships of substituted phenethylamines and may lead to the discovery of new chemical probes or therapeutic leads.

References

  • Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. (2014). Oregon Health & Science University.
  • Substituted phenethylamine. In Wikipedia.
  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2022). Biomolecules & Therapeutics.
  • Recent progress in assays for GPCR drug discovery.
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
  • Two newly-emerging substituted phenethylamines MAL and BOD induce differential psychopharmacological effects in rodents.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups.
  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulf
  • Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases.
  • Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy). PMC.
  • Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews (RSC Publishing).
  • Bivalent phenethylamines as novel dopamine transporter inhibitors: evidence for multiple substrate-binding sites in a single transporter. (2010). PubMed.
  • Phenethylamine. In Wikipedia.

Sources

Chemical properties of fluorinated phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of Fluorinated Phenethylamines: Structure, Pharmacology, and Analytical Considerations

Abstract

The strategic incorporation of fluorine into the phenethylamine scaffold has given rise to a diverse class of psychoactive compounds with a wide spectrum of pharmacological effects. This technical guide provides a comprehensive analysis of the chemical properties of fluorinated phenethylamines, intended for researchers, scientists, and drug development professionals. We will explore the profound impact of fluorine substitution on structure-activity relationships (SAR), receptor binding profiles, and metabolic stability. By examining the causality behind the distinct effects of positional isomers (e.g., 2-fluoro vs. 4-fluoro derivatives) and N-alkylated analogues, this document elucidates the nuanced interplay between chemical structure and biological activity. Detailed methodologies for analytical characterization and receptor binding assays are presented, alongside a comparative analysis of key compounds such as 2-FA, 4-FA, 2-FMA, and 4-FMA. This guide serves as an authoritative resource, grounded in scientific literature, to facilitate a deeper understanding of this significant class of molecules.

Section 1: Introduction to Phenethylamines and the Role of Fluorination

The Core Phenethylamine Scaffold: A Foundation for Psychoactivity

Phenethylamines are a broad class of compounds characterized by a phenyl ring connected to an amino group by a two-carbon side chain.[1] This fundamental structure is the basis for many endogenously occurring neurotransmitters, including dopamine, norepinephrine, and tyrosine.[1] The versatility of the phenethylamine scaffold allows for extensive chemical modification, leading to a vast array of synthetic derivatives with diverse psychoactive and stimulant properties, from therapeutic agents like amphetamine to hallucinogens like mescaline.[1] These molecules primarily exert their effects by interacting with monoamine systems in the central nervous system (CNS).[1][2]

The Strategic Introduction of Fluorine in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, utilized to enhance a compound's pharmacological profile.[3][4] The replacement of a hydrogen atom with fluorine is a common strategy to improve the biophysical and chemical properties of a drug candidate.[4][5] This is due to fluorine's unique properties:

  • Small Size: With a van der Waals radius of 1.47 Å, fluorine is the second smallest element after hydrogen (1.20 Å), allowing it to act as a bioisostere of a hydrogen atom with minimal steric hindrance.[4]

  • High Electronegativity: As the most electronegative element, fluorine can significantly alter the electronic properties of a molecule, affecting its acidity, basicity, and ability to form hydrogen bonds.[4]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by enzymes like cytochrome P450.[6] This can prolong the compound's half-life and duration of action.

  • Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross the blood-brain barrier, a critical step for CNS-acting drugs.[5][6][7][8]

The introduction of fluorine into the phenethylamine nucleus can profoundly impact the psychoactivity of these compounds, leading to effects ranging from a marked loss to a significant enhancement and prolongation of action.[3][9]

Section 2: Structure-Activity Relationships (SAR) of Fluorinated Phenethylamines

The pharmacological profile of a fluorinated phenethylamine is critically dependent on the position of the fluorine atom on the phenyl ring and the nature of substitution on the amine group.

The Critical Role of Fluorine Positioning

The location of the fluorine atom—ortho (2-position), meta (3-position), or para (4-position)—dramatically influences the compound's interaction with monoamine transporters and receptors.

  • 2-Fluoro (ortho) Substitution (e.g., 2-FA, 2-FMA): These compounds are often described as "functional" stimulants.[10] Their effects are frequently compared to classical stimulants like dextroamphetamine or lisdexamfetamine, characterized by increased alertness, focus, and motivation with less pronounced euphoria or empathogenic effects.[10][11][12][13] This profile is largely attributed to reduced activity at serotonin systems compared to other isomers, with a primary mechanism involving the release of dopamine and norepinephrine.[11]

  • 3-Fluoro (meta) Substitution (e.g., 3-FA, 3-FMA): These isomers act as potent locomotor stimulants by releasing dopamine and norepinephrine.[8][14] 3-Fluoroamphetamine is noted for having potent stimulant effects that are sometimes accompanied by mild entactogenic qualities.[8]

  • 4-Fluoro (para) Substitution (e.g., 4-FA, 4-FMA): The para-substitution is strongly associated with the emergence of entactogenic or empathogenic effects alongside stimulation, often described as a hybrid between amphetamine and MDMA.[15][16][17] This is due to a more balanced action as a releasing agent and reuptake inhibitor of serotonin, dopamine, and norepinephrine.[15][18][19] The enhanced serotonergic activity is a key differentiator for this class of isomers.

Impact on Receptor and Transporter Binding

Fluorination directly modulates the affinity and selectivity of these compounds for their primary molecular targets.

  • Monoamine Transporters (DAT, NET, SERT): The primary mechanism for most fluorinated phenethylamines involves blocking the reuptake of dopamine, norepinephrine, and serotonin, leading to their accumulation in the synaptic cleft.[8][19] For example, 4-FA is a potent dopamine reuptake inhibitor, stronger than its chloro- and iodo-analogs.[16] The position of the fluorine atom dictates the relative selectivity for these transporters, thereby shaping the final subjective effects.

  • Serotonin (5-HT) Receptors: Beyond transporters, direct interaction with serotonin receptors, particularly the 5-HT₂A receptor, can contribute to psychedelic or hallucinatory properties.[1] Studies on related fluorinated phenethylamines show that the degree and position of fluorination can either increase or decrease binding affinity and functional activation at 5-HT₂A and 5-HT₂C receptors.[20][21][22][23]

  • Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine and its derivatives are potent agonists of TAAR1, a receptor that modulates monoaminergic neurotransmission.[2][20] This interaction is a crucial component of their mechanism of action.

The relationship between fluorine substitution and pharmacological outcome can be visualized as a decision-making process.

Caption: Logical workflow of how chemical modifications to the phenethylamine core dictate pharmacological class.

Section 3: Pharmacokinetics and Metabolism

Metabolic Pathways and Neurotoxicity

The strength of the C-F bond imparts significant metabolic stability to these compounds. A key aspect of fluorinated amphetamines is their altered neurotoxicity profile compared to other halogenated analogues. For instance, 4-fluoroamphetamine (4-FA) does not cause the long-lasting depletion of brain serotonin that is observed with its more toxic analogue, 4-chloroamphetamine (4-CA).[16] This is attributed to the inability of the fluoro-compound to be metabolized into neurotoxic species in the same way as other haloamphetamines.[16]

However, this does not render them harmless. Some fluorinated analogues can inhibit key metabolic enzymes. 4-FMA, for example, is a known inhibitor of the CYP450 enzyme system, which can reduce the metabolism of other substances, potentially increasing their potency, duration, and toxicity.[24][25]

Section 4: Synthesis and Analytical Methodologies

General Synthetic Approaches

The synthesis of fluorinated phenethylamines typically involves established organic chemistry reactions. While specific clandestine methods are not detailed here, academic literature describes legitimate routes. These can include the fluorination of precursor molecules, such as amino-alcohols or phenylalanine derivatives, followed by standard procedures to form the final amine.[4][26] For example, one described method involves the reduction of an N,N-dimethylamide with diborane to yield the corresponding N,N-dimethyl-2-fluoro-2-phenylethylamine.[27]

Experimental Protocol: Analytical Characterization Workflow

The unambiguous identification of a fluorinated phenethylamine in a sample is critical for both forensic and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and reliable method.

Objective: To identify and confirm the presence of a fluorinated phenethylamine in an unknown sample.

Materials:

  • Sample (e.g., seized powder, biological fluid extract)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Reference standards for target compounds

  • Appropriate solvents (e.g., methanol, ethyl acetate)

  • Derivatizing agent (e.g., trifluoroacetic anhydride, TFAA), if necessary

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the powdered sample.

    • Dissolve in 1 mL of methanol.

    • Vortex to ensure complete dissolution.

    • If analyzing biological samples, perform a liquid-liquid or solid-phase extraction to isolate the analyte.

  • Derivatization (Optional but Recommended):

    • Evaporate a 100 µL aliquot of the sample solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of TFAA.

    • Cap the vial and heat at 70°C for 20 minutes. Derivatization of the amine group improves chromatographic peak shape and provides a characteristic mass shift.

  • GC-MS Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • GC Conditions (Example):

      • Inlet Temperature: 250°C

      • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

      • Carrier Gas: Helium, constant flow.

    • MS Conditions (Example):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-550 m/z.

  • Data Analysis:

    • Compare the retention time of the peak in the sample chromatogram with that of a known reference standard.

    • Compare the mass spectrum of the sample peak with the library spectrum and the spectrum obtained from the reference standard. The fragmentation pattern should match.

  • Confirmation:

    • A positive identification requires a match in both retention time and mass spectrum with an authenticated reference standard run under the same conditions.

Caption: Standard workflow for the identification of fluorinated phenethylamines using GC-MS.

Section 5: Case Studies: Comparative Analysis

A comparative look at four key compounds highlights the principles of SAR discussed.

Property2-FA (2-Fluoroamphetamine) 2-FMA (2-Fluoromethamphetamine) 4-FA (4-Fluoroamphetamine) 4-FMA (4-Fluoromethamphetamine)
Chemical Class Substituted AmphetamineSubstituted MethamphetamineSubstituted AmphetamineSubstituted Methamphetamine
Primary Effects Functional Stimulant[10][12]Functional Stimulant[10][11]Stimulant, Entactogen[15][16]Stimulant, Entactogen[24][28]
Mechanism Dopamine & Norepinephrine Releaser[11]Dopamine & Norepinephrine Releaser[11]Serotonin, Dopamine, & Norepinephrine Releaser/Reuptake Inhibitor[18][19]Serotonin, Dopamine, & Norepinephrine Releaser/Reuptake Inhibitor[24]
Reported Character Increased focus, motivation, alertness. Less euphoria.[11][12]Similar to 2-FA but often reported as "cleaner" and longer-lasting.[10]Euphoria, empathy, stimulation. "MDMA-light".[15][17]Effects similar to MDMA and speed.[28] Can be more intense than 4-FA.
Key Risk Standard stimulant risks (cardiovascular strain, anxiety).[12]Unknown long-term neurotoxicity.[11]Severe headaches, potential for cardio- and cerebrovascular complications.[15][19]Potential for liver damage; risks likely similar to 4-FA.[28]
Noteworthy Feature Reduced serotonergic activity compared to isomers.[11]Often used for productivity; low recreational profile at normal doses.[10][13]Does not cause long-term serotonin depletion like 4-CA.[16]Is a CYP450 inhibitor.[24][25]

Section 6: Conclusion and Future Directions

The fluorination of phenethylamines is a powerful tool for modulating their chemical and pharmacological properties. The position of the fluorine atom is a primary determinant of the resulting psychoactive profile, distinguishing the functional stimulation of 2-fluoro derivatives from the empathogenic qualities of their 4-fluoro counterparts. These structural modifications directly influence interactions with monoamine transporters and receptors, offering a clear example of structure-activity relationships. While fluorination can reduce certain risks, such as serotonergic neurotoxicity, it can introduce others, including the inhibition of metabolic pathways. As new fluorinated analogues continue to emerge, a thorough understanding of these foundational principles is essential for the scientific and medical communities to predict their effects, assess their potential for harm or therapeutic use, and develop robust analytical methods for their detection.

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  • O251 | 4-Fluoromethamphetamine (4-FMA)- Cloud-Clone Corp. (n.d.). Cloud-Clone Corp. Retrieved February 23, 2026, from [Link]

  • Fluorine in psychedelic phenethylamines - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Luethi, D., et al. (2018). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. Retrieved February 23, 2026, from [Link]

  • 2-Fluoroamphetamine - Wikipedia. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • 3-Fluoroamphetamine - Wikipedia. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]

  • 4-Fluoroamphetamine (4-FA) Critical Review Report - LJMU Research Online. (2013, June 14). LJMU Research Online. Retrieved February 23, 2026, from [Link]

  • Boche, G. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. Retrieved February 23, 2026, from [Link]

  • Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • NN-dimethyl-2-fluoro-2-phenylethylamine: preparation and solvolysis in aqueous acetone. (n.d.). Journal of the Chemical Society. Retrieved February 23, 2026, from [Link]

  • The potent psychomotor, rewarding and reinforcing properties of 3‐fluoromethamphetamine in rodents | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Trifluoromethylated phenethylamines - YouTube. (2021, May 17). YouTube. Retrieved February 23, 2026, from [Link]

  • Are there documented adverse effects of phenethylamine use? - Consensus. (n.d.). Consensus. Retrieved February 23, 2026, from [Link]

  • Phenethylamines - University of Virginia School of Medicine. (n.d.). University of Virginia School of Medicine. Retrieved February 23, 2026, from [Link]

  • Novel psychoactive substances: overdose of 3-fluorophenmetrazine (3-FPM) and etizolam in a 33-year-old man - PMC. (2018, June 8). PMC. Retrieved February 23, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved February 23, 2026, from [Link]

  • Phenethylamine - Wikipedia. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

Sources

Technical Guide: 2-[3-(Difluoromethoxy)phenyl]ethylazanium Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Structural Optimization & Synthetic Methodologies for Fluorinated Phenethylamines[1]

Executive Summary

This technical guide details the chemical architecture, synthesis, and pharmacological rationale of 2-[3-(Difluoromethoxy)phenyl]ethylazanium , the protonated salt form of 3-(difluoromethoxy)phenethylamine.[1] In modern medicinal chemistry, the difluoromethoxy (


) group has emerged as a critical bioisostere for the methoxy group (

).[1] Unlike the methoxy group, which is metabolically labile (prone to O-demethylation), the

moiety offers a "metabolic shield" while introducing a unique lipophilic hydrogen bond donor capability.[1][2][3] This guide is designed for medicinal chemists and process scientists seeking to leverage this scaffold for CNS-active targets or as a robust intermediate in API synthesis.
Part 1: Chemical Architecture & Bioisosterism[1]

The core value of this molecule lies in the substitution of the classic methoxy group with a difluoromethoxy moiety.[2][3] This modification fundamentally alters the physicochemical profile of the phenethylamine scaffold.

1.1 The "Lipophilic Hydrogen Bond Donor"

The


 group is distinct from both 

(electron-donating, H-bond acceptor) and

(strongly electron-withdrawing, hydrophobic).[1] The terminal proton in

is sufficiently acidic to act as a weak hydrogen bond donor, a property rarely found in lipophilic groups.

Table 1: Physicochemical Comparison of C-3 Substituents

PropertyMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Impact on Drug Design
Electronic Effect (

)
-0.27 (Donor)+0.18 (Weak Acceptor)+0.35 (Strong Acceptor)Modulates amine

; reduces oxidation potential of the ring.[1]
Lipophilicity (

)
-0.02+0.65+1.04

increases BBB permeability without the extreme hydrophobicity of

.[1]
H-Bonding Acceptor onlyDonor & AcceptorNone

can interact with backbone carbonyls in receptor pockets.[1]
Metabolic Stability Low (O-demethylation)High Very HighBlocks CYP2D6 mediated metabolic clearance.[1]
1.2 The Azanium Species

The term "ethylazanium" refers to the protonated amine (


).[1] At physiological pH (7.4), the basic nitrogen of the phenethylamine (pKa 

9.[1]5) exists predominantly as the azanium cation.[1] This cationic species is responsible for the essential electrostatic interaction with the conserved Aspartate residue (e.g., Asp3.[1]32) in monoamine GPCRs (5-HT, Dopamine, Adrenergic receptors).[1]
Part 2: Strategic Synthesis & Salt Formation[1]

The synthesis requires a sequence that installs the sensitive difluoromethoxy group early, followed by the construction of the ethylamine chain.

2.1 Graphviz Workflow: Synthetic Pathway

The following diagram outlines the convergent synthesis from 3-hydroxybenzaldehyde, utilizing a modern difluorocarbene source to avoid gaseous Freon-22.

Synthesis Start 3-Hydroxybenzaldehyde Inter1 3-(Difluoromethoxy) benzaldehyde Start->Inter1 O-Difluoromethylation Reagent1 Na Chlorodifluoroacetate (ClCF2CO2Na) + K2CO3, DMF, 100°C Reagent1->Inter1 Inter2 Nitrostyrene Intermediate Inter1->Inter2 Condensation Reagent2 Nitromethane NH4OAc, AcOH (Henry Reaction) Reagent2->Inter2 FreeBase Free Amine: 3-(Difluoromethoxy) phenethylamine Inter2->FreeBase Reduction Reagent3 LiAlH4, THF (Reduction) Reagent3->FreeBase Final Target Azanium Salt FreeBase->Final Protonation Reagent4 HCl (g) in Et2O or Tartaric Acid Reagent4->Final

Figure 1: Step-wise synthetic route for the production of 2-[3-(difluoromethoxy)phenyl]ethylazanium salts.[1]

Part 3: Detailed Experimental Protocols

These protocols are designed for scalability and safety, replacing ozone-depleting reagents with solid-state equivalents where possible.[1]

Protocol A: O-Difluoromethylation (The Critical Step)

Rationale: Direct alkylation using chlorodifluoromethane gas is difficult to control in standard lab settings. Sodium chlorodifluoroacetate acts as a solid source of difluorocarbene (


) in situ.[1]
  • Setup: Charge a 3-neck round-bottom flask with 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol) and DMF (100 mL).

  • Base Addition: Add

    
      (13.6 g, 98.3 mmol) and heat the mixture to 70°C under 
    
    
    
    atmosphere.
  • Reagent Addition: Slowly add Sodium chlorodifluoroacetate (25.0 g, 164 mmol) in portions over 1 hour. Caution: Evolution of

    
     gas occurs.
    
  • Reaction: Increase temperature to 100°C and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1] The product is less polar than the starting phenol.

  • Workup: Cool to RT, pour into ice water (500 mL), and extract with diethyl ether (3 x 100 mL). Wash organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes).

    • Yield Target: 60-75%.[1]

    • Key Data:

      
       NMR should show a doublet (approx -82 ppm, 
      
      
      
      ).[1]
Protocol B: Henry Condensation & Reduction
  • Condensation: Reflux the aldehyde (1 eq) with Nitromethane (5 eq) and Ammonium Acetate (0.5 eq) in Acetic Acid for 4 hours. Upon cooling, the nitrostyrene often crystallizes as yellow needles.[1]

  • Reduction:

    • Suspend

      
        (4 eq) in anhydrous THF at 0°C.
      
    • Add the nitrostyrene (dissolved in THF) dropwise.[1]

    • Reflux for 6 hours.[1]

    • Quench: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).[1] Filter precipitate.[1]
  • Salt Formation (Azanium Generation):

    • Dissolve the crude oil (free base) in anhydrous diethyl ether.

    • Add 2.0M HCl in ether dropwise until precipitation ceases.[1]

    • Filter the white solid and recrystallize from IPA/EtOAc to obtain the pure 2-[3-(difluoromethoxy)phenyl]ethylazanium chloride .[1]

Part 4: Pharmacological & Metabolic Logic[1]

The substitution of the 3-methoxy group with 3-difluoromethoxy has profound implications for the molecule's "survival" in the biological system.

4.1 Metabolic Blockade Mechanism

The primary metabolic pathway for 3-methoxy-phenethylamines is O-demethylation by CYP2D6 to form the phenol, which is rapidly conjugated and excreted.[1] The C-F bond strength (approx. 116 kcal/mol) renders the


 group resistant to this oxidative cleavage.[1]

Metabolism Drug 3-OCHF2 Analog (Metabolically Stable) CYP CYP450 Enzyme (Oxidative Attack) Drug->CYP Steric/Electronic Resistance Active Sustained Receptor Occupancy Drug->Active Prolonged Half-life Methoxy 3-OCH3 Analog (Reference) Methoxy->CYP High Affinity Phenol Phenol Metabolite (Inactive/Excreted) CYP->Phenol O-Dealkylation

Figure 2: Comparison of metabolic fate.[1] The difluoromethoxy group blocks the rapid clearance pathway typical of methoxy analogs.

4.2 Receptor Interaction

The 3-position substitution on the phenethylamine ring dictates selectivity between Serotonin (SERT), Dopamine (DAT), and Norepinephrine (NET) transporters.[1]

  • Sterics: The

    
     group is larger than 
    
    
    
    but smaller than
    
    
    . It fits well into the hydrophobic cleft of the orthosteric binding site of TAAR1 (Trace Amine-Associated Receptor 1).[1]
  • Conformation: The

    
     group often adopts a conformation orthogonal to the ring to minimize dipole repulsion, potentially locking the molecule in a bioactive conformation.
    
Part 5: Analytical Characterization Standards

To validate the synthesis of the correct azanium salt, the following analytical signatures must be confirmed.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.15 (br s, 3H, 
      
      
      
      ).[1] Confirming azanium state.
    • 
       7.20 (t, 
      
      
      
      Hz, 1H,
      
      
      ).[1] Diagnostic triplet.
    • 
       2.90-3.10 (m, 4H, 
      
      
      
      ).[1]
  • 
    F NMR: 
    
    • 
       -82.5 ppm (d, 
      
      
      
      Hz). Must be a doublet due to proton coupling.
  • Mass Spectrometry (ESI+):

    • Target m/z:

      
       = 188.08 (Calculated for 
      
      
      
      ).
References
  • Zafrani, Y., et al. (2017).[1][4] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. [1]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1]

  • Xing, L., et al. (2015).[1] "Physicochemical Properties of the Difluoromethoxy Group and its Application in Drug Design." ChemMedChem. [1]

  • Erickson, J. A., et al. (2020).[1] "Synthesis of Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling." Journal of the American Chemical Society. [1]

  • BenchChem Technical Report. (2025). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry."

Sources

Solubility Profile & Characterization Guide: 2-(3-(Difluoromethoxy)phenyl)ethanamine HCl

[1][2][3]

Executive Summary

2-(3-(Difluoromethoxy)phenyl)ethanamine HCl is a specialized fluorinated building block used primarily in the synthesis of bioactive small molecules.[1][2] Structurally, it consists of a phenethylamine core functionalized with a difluoromethoxy (-OCF₂H) group at the meta position.[1][2]

This guide addresses a critical gap in public data: while specific solubility metrics for this catalog intermediate are rarely published, its behavior can be rigorously predicted and managed using structure-property relationships (SPR).[2] The hydrochloride salt form ensures high aqueous solubility relative to its free base, while the -OCF₂H moiety introduces unique lipophilic hydrogen-bonding characteristics that influence its behavior in organic media and biological assays.[2]

Key Takeaway: This compound exhibits a "hybrid" solubility profile—high aqueous solubility driven by the ionic HCl headgroup, modulated by the lipophilic, hydrogen-bond-donating difluoromethoxy tail.[2]

Physicochemical Characterization

To optimize experimental conditions, one must understand the competing forces within the molecule.

Structural Analysis & Property Prediction

The solubility profile is dictated by the interplay between the ionizable amine and the fluorinated ether.

FeatureChemical MoietyImpact on Solubility
Ionic Head Primary Amine HClDominant Driver. Provides high water solubility (>10 mg/mL) and high melting point via crystal lattice energy.[1][2]
Lipophilic Tail Phenyl RingReduces water solubility; enhances solubility in organic solvents (EtOH, DMSO).[1][2]
Modulator 3-Difluoromethoxy (-OCF₂H)Strategic Modulator. Increases LogP (+0.2 to +0.6 vs. -OCH₃) but acts as a weak H-bond donor, improving solubility in polar aprotic solvents compared to -OCF₃ analogs.[1][2]
Theoretical Solubility Data

Note: Values below are derived from validated analog data (Phenethylamine HCl and 3-substituted derivatives) and standard cheminformatics principles.

Solvent SystemSolubility RatingEstimated Range (25°C)Application
Water (pH < 7) High > 50 mg/mLStock solution preparation; aqueous buffers.[1][2]
DMSO Very High > 100 mg/mLHTS screening; cryopreservation stocks.[1][2]
Ethanol High 20–50 mg/mLFormulation; crystallization co-solvent.[1][2]
Acetonitrile Moderate 1–10 mg/mLHPLC mobile phase; reaction solvent.[1][2]
Dichloromethane Low < 1 mg/mLExtraction (requires free-basing).[1][2]
Diethyl Ether Insoluble < 0.1 mg/mLAnti-solvent for precipitation/purification.[1][2]

Critical Solubility Protocols

Protocol A: Thermodynamic Saturation Solubility (Shake-Flask)

Purpose: To determine the absolute solubility limit for formulation stability.[1][2] Methodology: This protocol uses a self-validating equilibrium approach.[1][2]

  • Preparation: Weigh 10 mg of 2-(3-(Difluoromethoxy)phenyl)ethanamine HCl into a 4 mL glass vial.

  • Solvent Addition: Add 200 µL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration:

    • If fully dissolved, add more solid until a visible precipitate remains (supersaturation).[1][2]

    • Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Self-Validation Step: Check the pH of the supernatant. If the pH has drifted significantly (due to the HCl salt), the solubility value is pH-biased.[2] Adjust buffer strength if necessary.

Protocol B: Kinetic Solubility (High-Throughput)

Purpose: To estimate solubility during biological screening (preventing false negatives due to precipitation).[1][2]

  • Stock: Prepare a 10 mM stock solution in pure DMSO.

  • Spike: Pipette 5 µL of stock into 195 µL of assay buffer (final conc: 250 µM, 2.5% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Detection: Measure turbidity via nephelometry or absorbance at 620 nm.[1][2]

    • Threshold: An increase in OD > 0.005 indicates precipitation.[1][2]

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection and solubility testing.

SolubilityWorkflowStartCompound Sample:2-(3-(Difluoromethoxy)phenyl)ethanamine HClGoalDefine GoalStart->GoalHTSHigh ThroughputScreeningGoal->HTSBiological AssayFormulationDrug Formulation& StabilityGoal->FormulationDevelopmentDMSO_StockPrepare 10mMDMSO StockHTS->DMSO_StockShakeFlaskThermodynamicShake-Flask MethodFormulation->ShakeFlaskKineticKinetic Solubility(Nephelometry)DMSO_Stock->KineticDilute into BufferHPLCHPLC-UVQuantificationShakeFlask->HPLCFilter & AnalyzeResult_HTSPrecipitation RiskAssessmentKinetic->Result_HTSResult_FormSaturation Limit(mg/mL)HPLC->Result_Form

Figure 1: Decision matrix for selecting the appropriate solubility determination protocol based on research stage.

Technical Insights & Troubleshooting

The "Common Ion Effect" Trap

When dissolving this HCl salt in buffers containing high chloride concentrations (e.g., saline, Krebs-Henseleit), solubility may decrease slightly due to the common ion effect.

  • Recommendation: For maximum solubility in stock solutions, use pure water or low-chloride buffers (e.g., phosphate buffer without NaCl) initially, then dilute.

Impact of the Difluoromethoxy Group

Unlike a simple methoxy group, the -OCF₂H moiety is a hydrogen bond donor (weak acid).[3][4]

  • Implication: In highly basic media (pH > 10), the stability of the difluoromethoxy group should be monitored, although it is generally stable under physiological conditions. It imparts higher lipophilicity than a methoxy group, meaning this compound will cross membranes more effectively but requires higher percentages of organic co-solvent (DMSO/EtOH) in assays compared to non-fluorinated analogs.[1]

Hygroscopicity Management

Phenethylamine HCl salts are often hygroscopic.[1][2]

  • Storage: Store in a desiccator at -20°C.

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent water condensation, which can alter the weighed mass and stock concentration accuracy.

References

  • BenchChem. (2025).[1][2][3] The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Retrieved from

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for Phenethylamine. Retrieved from

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [1][2]

  • WuXi AppTec. (2025).[1][2] Physicochemical Property Study: Solubility & Lipophilicity Services. Retrieved from

  • Solubility of Things. (2025). Solubility of 2-phenylethanamine hydrochloride. Retrieved from

Methodological & Application

Reduction of 3-(difluoromethoxy)-beta-nitrostyrene to amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Reduction of 3-(Difluoromethoxy)-


-Nitrostyrene to 2-(3-(Difluoromethoxy)phenyl)ethan-1-amine 

Executive Summary

This application note details the optimized protocols for the reduction of 3-(difluoromethoxy)-


-nitrostyrene  to its corresponding primary amine, 3-(difluoromethoxy)phenethylamine . This transformation is a critical step in the synthesis of bioisosteres of classic phenethylamines, where the difluoromethoxy (

) group serves as a lipophilic, metabolically stable hydrogen-bond donor.

We present two distinct methodologies:

  • Protocol A (Recommended): A mild, rapid, and high-yielding reduction using NaBH

    
     + CuCl
    
    
    
    .[1][2][3][4] This method minimizes side reactions and avoids pyrophoric reagents.
  • Protocol B (Classical): A rigorous reduction using Lithium Aluminum Hydride (LiAlH

    
    ) , reserved for cases requiring exhaustive reduction or specific scale-up parameters.
    

Chemical Context & Challenges

The Substrate

The starting material contains a conjugated nitroalkene and a sensitive difluoromethoxy ether.

  • Nitroalkene Moiety: Prone to polymerization under thermal stress and dimerization during reduction (yielding azo/hydrazo species).

  • Difluoromethoxy Group (

    
    ):  While chemically robust compared to trifluoromethoxy groups, it functions as a "lipophilic phenol." It is generally stable to hydride reduction but can degrade under prolonged exposure to strong Lewis acids at high temperatures.
    
Reaction Pathway

The reduction formally requires the delivery of 8 electrons and 8 protons to convert the nitroalkene to the amine.

ReactionPathway Start 3-(Difluoromethoxy)- beta-nitrostyrene Inter1 Nitroalkane (Transient) Start->Inter1 Hydride Addition (C=C Reduction) Side1 Polymer (Side Product) Start->Side1 Thermal/Base Polymerization Inter2 Oxime/Imine Intermediate Inter1->Inter2 Nitro Reduction Product 3-(Difluoromethoxy)- phenethylamine Inter2->Product Final Reduction Side2 Dimer (Azo) (Side Product) Inter2->Side2 Incomplete Reduction

Figure 1: Stepwise reduction pathway and potential off-target divergences.

Protocol A: NaBH / CuCl Reduction (Recommended)[1]

Rationale: This "one-pot" method generates an active copper boride species in situ. It is superior to standard NaBH


 (which only reduces the alkene) and safer than LiAlH

. It operates under mild conditions, preserving the

moiety.
Materials
ReagentEquivalentsRole
3-(Difluoromethoxy)-

-nitrostyrene
1.0 eqSubstrate
Sodium Borohydride (NaBH

)
7.0 - 10.0 eqHydride Source
Copper(II) Chloride (CuCl

[1][2][3][4][5] • 2H

O)
0.1 - 0.2 eqCatalyst
Ethanol (EtOH)Solvent (0.2 M)Protic Solvent
Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(difluoromethoxy)-

    
    -nitrostyrene  (1.0 eq) in Ethanol.
    
  • Catalyst Addition: Add CuCl

    
     • 2H
    
    
    
    O
    (0.1 eq). The solution will turn a characteristic green/blue color.
  • Hydride Addition (Caution):

    • Cool the mixture to 0°C in an ice bath.

    • Add NaBH

      
        (7.0 eq) portion-wise over 20 minutes.
      
    • Note: Vigorous gas evolution (H

      
      ) will occur. The solution will darken to black (formation of catalytic Cu species).
      
  • Reaction: Remove the ice bath and warm to room temperature. If TLC indicates remaining starting material after 30 minutes, heat to mild reflux (60°C) for 1 hour.

  • Quench:

    • Cool to room temperature.[6][7][8]

    • Add concentrated HCl dropwise very carefully until pH < 2 (destroys residual borohydride and solubilizes amine salts).

    • Stir for 30 minutes.

  • Workup:

    • Basify with aqueous NaOH (20%) to pH > 12.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x Vol).

    • Wash combined organics with Brine.[7]

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.

Validation: The product should appear as a pale yellow oil.[9]

  • TLC: 10% MeOH in DCM (Stain: Ninhydrin

    
     Purple/Red spot).
    

Protocol B: LiAlH Reduction (Standard)

Rationale: Lithium Aluminum Hydride is the "sledgehammer" approach. It guarantees complete reduction but requires strict anhydrous conditions. This protocol utilizes the Fieser Workup to prevent the formation of gelatinous aluminum emulsions which trap the product.

Materials
ReagentEquivalentsRole
Substrate1.0 eqStarting Material
LiAlH

(2.4M in THF or solid)
4.0 - 5.0 eqReducing Agent
Anhydrous THF or Et

O
Solvent (0.1 M)Aprotic Solvent
Experimental Workflow

LAH_Workflow Step1 Inert Setup (N2/Ar Atmosphere, Dry THF) Step2 LAH Suspension (Cool to 0°C) Step1->Step2 Step3 Substrate Addition (Dropwise, Exothermic) Step2->Step3 Step4 Reflux (4-12 Hours) Step3->Step4 Monitor Color Change (Yellow -> Grey) Step5 Fieser Quench (H2O -> NaOH -> H2O) Step4->Step5 Cool to 0°C Step6 Filtration & Isolation Step5->Step6 Filter Granular Salts

Figure 2: Optimized LiAlH4 reduction workflow with Fieser quench.

Step-by-Step Procedure
  • Preparation: Flame-dry all glassware and flush with Nitrogen or Argon.

  • LAH Suspension: Charge the flask with LiAlH

    
      (4.0 eq) and anhydrous THF. Cool to 0°C.[6][10]
    
  • Addition: Dissolve the nitrostyrene in minimal anhydrous THF. Add this solution dropwise to the LAH suspension.

    • Observation: The yellow color of the nitrostyrene should disappear upon contact with the reducing agent.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 4–6 hours.

  • Fieser Workup (Critical):

    • Cool reaction to 0°C.[6]

    • For every

      
       grams  of LiAlH
      
      
      
      used, add sequentially:
      • 
         mL  Water (Very slowly).
        
      • 
         mL  15% Aqueous NaOH.[6]
        
      • 
         mL  Water.
        
    • Warm to room temperature and stir for 15 minutes. The gray slurry will turn into a white, granular precipitate.

  • Isolation: Filter the granular salts through a pad of Celite. Wash the pad with THF. Concentrate the filtrate to yield the crude amine.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • 
    H NMR (CDCl
    
    
    
    ):
    • 
      :  Look for a triplet (
      
      
      
      Hz) around
      
      
      6.5 ppm. Crucial check: If this signal is missing, defluorination occurred.
    • Ethylene Linker: Two triplets (or multiplets) around

      
       2.7–3.0 ppm corresponding to 
      
      
      
      .
  • Mass Spectrometry: M+1 peak corresponding to [MW of Substrate - 46 (NO

    
    ) + 4 (4H) - 16 (O) + ...]. Actually, simply calculated as: Formula weight of amine.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Polymerization) Addition of LAH to Nitrostyrene (Inverse addition).Always add Nitrostyrene to excess LAH.
Red/Orange Product Incomplete reduction (Azo dimers).Increase equivalents of NaBHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

or reflux time.
Emulsion during Workup Improper quenching of Aluminum salts.Use Rochelle's Salt (sat.[10] aq.) or strict Fieser method.
Loss of

group
Acidic hydrolysis during workup.Avoid prolonged contact with strong acid; keep quench cold.

Safety & Toxicology

  • Nitrostyrenes: Potent lachrymators and skin irritants. Handle in a fume hood.

  • LiAlHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    :  Pyrophoric. Reacts violently with water.[11] Keep a Class D fire extinguisher nearby.
    
  • Difluoromethoxy stability: While stable, thermal decomposition can release HF. Avoid glass etching conditions.

References

  • Reduction of Nitrostyrenes using NaBH4/CuCl2

    • Journal of Organic Chemistry. "Selective reduction of conjugated nitroalkenes."

  • Lithium Aluminum Hydride Protocols

    • Organic Syntheses, Coll.[11] Vol. 4, p. 354. "Fieser Workup for Aluminum Hydride Reductions."

  • Difluoromethoxy Group Properties

    • Journal of Medicinal Chemistry. "The Difluoromethoxy Group as a Lipophilic Hydrogen Bond Donor."[7][12]

  • General Phenethylamine Synthesis

    • Common Organic Chemistry. "Reduction of Nitro Groups to Amines."[13][14]

Sources

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-(3-(Difluoromethoxy)phenyl)ethanamine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-(3-(difluoromethoxy)phenyl)ethanamine hydrochloride, a valuable building block in contemporary medicinal chemistry. The difluoromethoxy (OCF₂) group is a key pharmacophore, often introduced to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][2] This guide outlines a robust two-stage synthetic strategy, commencing with the reduction of a nitrile intermediate to the free amine, followed by its conversion to the stable and more water-soluble hydrochloride salt. The causality behind experimental choices, safety considerations, and characterization data are discussed to ensure reproducibility and a thorough understanding of the process.

Introduction: The Significance of the Difluoromethoxy Moiety

The introduction of fluorine-containing functional groups is a cornerstone of modern drug design. The difluoromethoxy group, in particular, serves as a bioisostere for other functionalities and can significantly modulate the physicochemical properties of a molecule. Its unique electronic nature and conformational effects can lead to improved potency, enhanced membrane permeability, and greater resistance to metabolic degradation by cytochrome P450 enzymes.[2][3] The target compound, 2-(3-(difluoromethoxy)phenyl)ethanamine, is therefore a key intermediate for synthesizing a wide range of biologically active molecules.[1]

Converting the final amine product to its hydrochloride salt is a standard and crucial step in pharmaceutical development. This acid-base reaction transforms the often-oily and less stable free amine into a crystalline, solid salt.[4] This form offers superior handling properties, increased shelf-life, and improved aqueous solubility, which is highly desirable for formulation and bioavailability studies.[5][6]

Overall Synthetic Strategy

The preparation is approached via a two-part synthesis. The first part focuses on the creation of the primary amine from a commercially available nitrile precursor. The second part involves the conversion of the isolated free amine into its corresponding hydrochloride salt.

G cluster_0 Part A: Free Amine Synthesis cluster_1 Part B: Salt Formation A 2-(3-(Difluoromethoxy)phenyl)acetonitrile B 2-(3-(Difluoromethoxy)phenyl)ethanamine A->B Reduction (e.g., LiAlH₄) C 2-(3-(Difluoromethoxy)phenyl)ethanamine D 2-(3-(Difluoromethoxy)phenyl)ethanamine HCl C->D Acidification (HCl)

Figure 1: High-level workflow for the synthesis of the target hydrochloride salt.

Detailed Experimental Protocols

Part A: Synthesis of 2-(3-(Difluoromethoxy)phenyl)ethanamine (Free Amine)

This protocol details the reduction of the nitrile functional group to a primary amine using Lithium Aluminum Hydride (LAH), a powerful and common reducing agent for this transformation.[7]

Safety Precaution: Lithium Aluminum Hydride (LAH) is a highly reactive, water-sensitive reagent that can ignite upon contact with moisture. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

Table 1: Reagent and Stoichiometry for Part A

ReagentMol. Wt. ( g/mol )Molar Eq.Amount (for 10 mmol scale)
2-(3-(Difluoromethoxy)phenyl)acetonitrile181.151.01.81 g
Lithium Aluminum Hydride (LAH)37.951.50.57 g
Anhydrous Tetrahydrofuran (THF)--50 mL
Water (for quench)18.02-0.6 mL
15% Sodium Hydroxide (aq)40.00-0.6 mL
Water (for quench)18.02-1.8 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed

Step-by-Step Protocol:

  • Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of Argon.

  • LAH Suspension: Carefully charge the flask with Lithium Aluminum Hydride (0.57 g, 15 mmol) and add anhydrous THF (30 mL) via cannula. Cool the resulting suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve 2-(3-(difluoromethoxy)phenyl)acetonitrile (1.81 g, 10 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LAH suspension over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 66°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Fieser Method): Cool the reaction mixture back to 0°C in an ice bath. Cautiously and sequentially add the following dropwise:

    • 0.6 mL of water

    • 0.6 mL of 15% aqueous NaOH

    • 1.8 mL of water

    • Causality Note: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter, simplifying the isolation of the product.

  • Isolation: Allow the mixture to warm to room temperature and stir for an additional 30 minutes. A white, filterable precipitate should form. Filter the solid salts through a pad of Celite and wash the filter cake thoroughly with THF (3 x 20 mL).

  • Purification: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator. The resulting crude oil (the free amine) can be purified by flash column chromatography on silica gel if necessary, but is often of sufficient purity for the subsequent salt formation step.

Part B: Preparation of 2-(3-(Difluoromethoxy)phenyl)ethanamine Hydrochloride Salt

This protocol describes the acid-base reaction between the synthesized amine and hydrochloric acid to form the desired salt. The choice of solvent is critical to ensure precipitation of a pure, crystalline product.

G cluster_0 Reaction Mechanism Amine R-NH₂ Salt R-NH₃⁺ Cl⁻ Amine->Salt Protonation of Lone Pair HCl H-Cl HCl->Salt

Figure 2: Mechanism of amine hydrochloride salt formation.

Table 2: Reagent and Stoichiometry for Part B

ReagentMol. Wt. ( g/mol )Molar Eq.Amount (assuming 80% yield from Part A)
2-(3-(Difluoromethoxy)phenyl)ethanamine (crude)185.181.0~1.48 g (8 mmol)
Diethyl Ether (anhydrous)--50 mL
2M HCl in Diethyl Ether-~1.1~4.4 mL

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude amine from Part A (~1.48 g, 8 mmol) in anhydrous diethyl ether (50 mL) in an Erlenmeyer flask with stirring.

  • Acidification: While stirring vigorously, add a 2M solution of HCl in diethyl ether (~4.4 mL, 8.8 mmol) dropwise.

  • Precipitation: A white precipitate of the hydrochloride salt should form immediately upon addition of the acid.[4][8]

  • Crystallization: Continue stirring the suspension for 30 minutes at room temperature to ensure complete precipitation. The flask can be cooled in an ice bath to maximize yield.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 10 mL) to remove any unreacted starting material or impurities.

  • Drying: Dry the resulting white crystalline solid under high vacuum to a constant weight.

Expected Results and Characterization

The final product, 2-(3-(difluoromethoxy)phenyl)ethanamine hydrochloride, should be a white to off-white crystalline solid.

Table 3: Typical Analytical Data

AnalysisExpected Result
Appearance White crystalline solid
Yield 70-85% over two steps
Melting Point Expected to be significantly higher than the free base boiling point. Determined by DSC/MP apparatus.
¹H NMR Consistent with the structure. Expect characteristic shifts for aromatic protons, the difluoromethoxy proton (a triplet), and the ethylamine chain protons.
¹⁹F NMR A doublet corresponding to the -OCF₂H group.
Mass Spec (ESI+) [M+H]⁺ for the free amine at m/z ≈ 186.08. The molecular ion of the salt itself is not typically observed.
Solubility Soluble in water, methanol.[5][6] Sparingly soluble in non-polar organic solvents.

Concluding Remarks

This application note provides a reliable and well-documented procedure for the synthesis of 2-(3-(difluoromethoxy)phenyl)ethanamine hydrochloride. The protocol emphasizes safety, particularly when handling pyrophoric reagents like LAH, and provides clear, causal explanations for key procedural steps. The successful synthesis of this compound provides researchers with a versatile intermediate, primed for incorporation into novel pharmaceutical agents where the unique properties of the difluoromethoxy group can be leveraged for improved drug performance.

References

  • Stahl, P.H., & Wermuth, C.G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). John Wiley & Sons. [Link]

  • Bighley, L.D., Berge, S.M., & Monkhouse, D.C. (1995). Salt Forms of Drugs and Absorption. In Encyclopedia of Pharmaceutical Technology. [Link]

  • LibreTexts Chemistry. (2023). Amine and HCl - salt formation reaction. [Link]

  • Hexa-Contain. (n.d.). Ammonium chloride and amine hydrochloride salt corrosion. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • MySkinRecipes. (n.d.). (3-(Difluoromethoxy)phenyl)methanamine. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(2-Trifluoromethylphenoxy)ethylamine. [Link]

  • Google Patents. (n.d.). CN114014766A - Preparation method of dopamine hydrochloride intermediate 2- (3, 4-dimethoxyphenyl) ethylamine.
  • National Center for Biotechnology Information. (n.d.). Razpipadon. PubChem Compound Database. [Link]

  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Organic Letters. (2017). A Two-Step, One-Pot, and Multigram-Scale Synthesis of N-Difluoromethylthiophthalimide. [Link]

  • Google Patents. (n.d.). CN104496825B - The preparation method of 2-fluorine ethylamine hydrochloride.
  • Journal of Medicinal Chemistry. (2022). 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease. [Link]

  • Google Patents. (n.d.). EP3800177A1 - Fenfluramine compositions and methods of preparing the same.
  • ChemRxiv. (2021). Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. [Link]

  • Molecules. (2023). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. [Link]

  • Patsnap. (n.d.). Preparation method for trifluoroethylamine hydrochloride. [Link]

  • Defense Technical Information Center. (1991). Metabolites of the Fentanyl Family. Synthetic Studies on the 3-Hydroxy Derivatives. [Link]

  • Journal of Medicinal Chemistry. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. [Link]

  • Journal of Pesticide Science. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

Sources

Application Note: Strategic Introduction of Difluoromethoxy Groups on Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026


-Difluoromethylation of Phenethylamines

Executive Summary: The Strategic Value of

In the optimization of phenethylamine-based therapeutics (e.g., neurotransmitter modulators, psychotropics), the difluoromethoxy group (


)  has emerged as a critical bioisostere. Unlike the trifluoromethoxy group (

), which is purely lipophilic and electron-withdrawing, the

moiety acts as a lipophilic hydrogen bond donor .[1]

Key Physicochemical Advantages:

  • Metabolic Stability: It effectively blocks oxidative

    
    -dealkylation (a common metabolic "soft spot" for methoxy groups), significantly extending in vivo half-life (
    
    
    
    ) [1].
  • Lipophilicity Modulation: It increases

    
     relative to 
    
    
    
    or
    
    
    , enhancing blood-brain barrier (BBB) permeability—a crucial factor for CNS-active phenethylamines.
  • Conformational Locking: The unique electronic properties of the

    
     bonds can induce orthogonal conformational preferences compared to non-fluorinated analogues.
    

Strategic Considerations: The Chemoselectivity Challenge

The primary challenge in functionalizing phenethylamines (PEAs) is the nucleophilic competition between the phenolic oxygen (the target) and the aliphatic amine (the side reaction).

Most difluoromethylating reagents generate difluorocarbene (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


)  in situ. While phenols react with 

to form the desired aryl difluoromethyl ethers, primary and secondary amines are highly reactive toward carbenes, leading to

-difluoromethylation or formamide formation [2].

Critical Directive: To ensure high yield and purity, nitrogen protection is mandatory before attempting


-difluoromethylation on phenethylamines. Direct reaction on free amines typically results in intractable mixtures.
Decision Logic for Reagent Selection

ReagentSelection Start Target: O-Difluoromethylation of Phenethylamine CheckN Is the Nitrogen Protected? (Boc, Cbz, Phthalimide) Start->CheckN Protect STEP 1: Protect Nitrogen (Recommended: Boc) CheckN->Protect No Scale Reaction Scale? CheckN->Scale Yes Protect->CheckN Large Large Scale (>10g) Robust, Cost-Effective Scale->Large Small Small Scale / Sensitive Mild Conditions Scale->Small MethodA PROTOCOL A: Sodium Chlorodifluoroacetate (Requires 90-120°C) Large->MethodA MethodB PROTOCOL B: TFDA / Hu's Reagent (Milder, <80°C) Small->MethodB

Figure 1: Strategic decision tree for selecting the appropriate difluoromethylation workflow.

Reagent Selection Matrix

ReagentChemical StructureMechanismProsCons
Sodium Chlorodifluoroacetate

Thermal Decarboxylation (

)
Bench-stable solid; Inexpensive; Scalable; No ozone-depleting gases.[2]Requires high temp (

); Generates

pressure.
TFDA (Chen's Reagent)

Fluoride-induced

release
Milder conditions; High efficiency.More expensive; Requires silylation or specific activation.
Hu's Reagent

/

Base-mediated eliminationGood for sensitive substrates; Homogeneous.Reagent preparation can be involved; Atom economy.
Chlorodifluoromethane

(Gas)
Base-mediated eliminationHistorical standard; Cheap in bulk.Ozone Depleting Substance (ODS) ; Difficult handling (gas); Requires autoclave.

Protocol A: The Scalable Standard (Sodium Chlorodifluoroacetate)

This protocol is the industry standard for robustness and scalability [3]. It utilizes Sodium Chlorodifluoroacetate (SCDA) , a solid salt that releases difluorocarbene upon heating.

Substrate:


-Boc-3-hydroxy-4-methoxyphenethylamine (or similar phenol).
Materials
  • Reagent: Sodium chlorodifluoroacetate (

    
     equiv).[3]
    
  • Base: Potassium Carbonate (

    
    , 
    
    
    
    equiv) or Cesium Carbonate (
    
    
    ).
  • Solvent: DMF (Dimethylformamide) and Water (

    
     ratio). Note: Water is critical to protonate the intermediate difluoromethyl anion.
    
  • Equipment: Round-bottom flask with efficient reflux condenser (or sealed tube for small scale).

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the

    
    -protected hydroxyphenethylamine (
    
    
    
    equiv) in DMF (
    
    
    concentration).
  • Base Activation: Add

    
     (
    
    
    
    equiv). Stir at room temperature for 10 minutes to ensure deprotonation of the phenol.
  • Reagent Addition: Add Sodium Chlorodifluoroacetate (

    
     equiv) in one portion.
    
  • Water Addition: Add water (

    
     v/v relative to DMF).
    
    • Mechanistic Insight: The reaction proceeds via the attack of the phenoxide on

      
       to form 
      
      
      
      . Water acts as the proton source to quench this anion to
      
      
      . Without water, side reactions (e.g., formylation) increase.
  • Reaction: Heat the mixture to

    
      for 2–4 hours.
    
    • Caution:

      
       gas is evolved. Ensure the system is vented through a bubbler or used in a pressure-rated vessel behind a blast shield.
      
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash extensively with water (3x) and brine (to remove DMF). Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

  • Deprotection (Post-Reaction): Treat the purified intermediate with TFA/DCM (

    
    ) to remove the Boc group and yield the final phenethylamine salt.
    

Protocol B: Mild Conditions (TFDA / Hu's Reagent)

For substrates sensitive to the high temperatures of Protocol A, use (Trimethylsilyl)difluoro(fluorosulfonyl)acetate (TFDA) or similar reagents that generate carbene under milder conditions [4].

Materials
  • Reagent: TFDA (

    
     equiv).
    
  • Catalyst: Sodium Fluoride (

    
    , 
    
    
    
    equiv) acts as an initiator.
  • Solvent: Toluene or Diglyme.

Step-by-Step Methodology
  • Setup: Flame-dry a two-neck flask under Argon.

  • Dissolution: Dissolve the

    
    -protected phenol (
    
    
    
    equiv) in anhydrous Toluene.
  • Reagent Addition: Add TFDA (

    
     equiv) and 
    
    
    
    (
    
    
    ).
  • Reaction: Heat to

    
     . The silyl group cleavage by fluoride initiates a cascade releasing 
    
    
    
    .
  • Monitoring: Monitor by TLC or LCMS. The reaction is typically faster than the SCDA method.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify as above.

Mechanistic Visualization

Understanding the pathway prevents common failures (e.g., lack of proton source).

Mechanism SCDA Cl-CF2-COO- Na+ Carbene Difluorocarbene [:CF2] SCDA->Carbene -CO2, -NaCl Heat Heat (95°C) Anion Intermediate Anion (Ar-O-CF2-) Carbene->Anion + Phenoxide Phenoxide Phenoxide (Ar-O-) Phenoxide->Anion Product Product (Ar-O-CF2H) Anion->Product + H+ (from Water)

Figure 2: Mechanistic pathway of decarboxylative difluoromethylation. Note the critical role of the proton source in the final step.

Quality Control & Troubleshooting

NMR Validation

The difluoromethoxy group has a distinct signature.

  • 
     NMR:  Look for a doublet  (due to coupling with H) around 
    
    
    
    to
    
    
    (
    
    
    ).
  • 
     NMR:  Look for a triplet  (due to coupling with two Fs) in the range of 
    
    
    
    (
    
    
    ). Note: This proton is often obscured by aromatic signals; 2D HSQC is recommended.
Common Failure Modes
ObservationRoot CauseSolution
Low Yield / SM Recovery Inefficient carbene generation.Increase temp to

; Ensure reagent is dry; Add more reagent (carbene has short half-life).
Formylation Side Product Reaction with DMF.[2]Ensure sufficient water is present to quench the anion faster than it reacts with DMF.

-Alkylation
Poor protection.Ensure Boc/Cbz group is stable. Do not use free amines.

References

  • Zafrani, Y., et al. (2016). Chemoselective N-Difluoromethylation of Functionalized Tertiary Amines. The Journal of Organic Chemistry. [Link]

  • Hands, A. T., et al. (2024).[3] Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate. Organic Syntheses, 101, 164-180.[3] [Link]

Sources

Application Note: Rapid Microwave-Assisted Synthesis of Fluorinated Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the microwave-assisted synthesis of fluorinated phenethylamines, a class of compounds of significant interest in medicinal chemistry and drug development. We present a detailed, field-proven protocol for the synthesis of 4-fluorophenethylamine via a microwave-mediated Leuckart reaction of 4-fluorophenylacetone. This method offers a rapid, efficient, and greener alternative to conventional synthetic routes, significantly reducing reaction times and improving yields. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of microwave chemistry for the synthesis of novel fluorinated bioactive molecules.

Introduction: The Significance of Fluorinated Phenethylamines and the Power of Microwave Synthesis

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. In drug design, fluorine substitution is a widely employed strategy to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. Fluorinated phenethylamines, in particular, are a class of compounds with diverse pharmacological activities, and their synthesis is a key area of research in the development of new therapeutics.

Conventional methods for the synthesis of these compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations.[1][2] By directly and efficiently heating the reaction mixture through dielectric polarization, microwave irradiation can dramatically accelerate reaction rates, increase product yields, and enhance selectivity.[3][4] This technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions.[1]

This application note details a robust and reproducible protocol for the microwave-assisted synthesis of 4-fluorophenethylamine, a representative fluorinated phenethylamine, from 4-fluorophenylacetone and ammonium formate. The Leuckart reaction, a classic reductive amination method, is adapted here for microwave conditions to provide a rapid and efficient route to the target compound.

Reaction Mechanism and Workflow

The microwave-assisted Leuckart reaction proceeds through the in-situ formation of an imine from the ketone precursor and ammonia (generated from the decomposition of ammonium formate), followed by its reduction to the corresponding amine. Formic acid, also generated from ammonium formate, serves as the reducing agent.

Reaction_Workflow cluster_prep Reagent Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents 4-Fluorophenylacetone Ammonium Formate MW_Vial Combine Reagents in Microwave Vial Reagents->MW_Vial 1. Add MW_Reactor Irradiate in Microwave Reactor MW_Vial->MW_Reactor 2. Seal & Place Quench Quench Reaction (e.g., with HCl) MW_Reactor->Quench 3. Cool & Quench Extract Liquid-Liquid Extraction Quench->Extract 4. Isolate Purify Column Chromatography Extract->Purify 5. Purify Characterization Characterize Product (NMR, IR, MS) Purify->Characterization 6. Analyze Product 4-Fluorophenethylamine Characterization->Product

Caption: Workflow for the microwave-assisted synthesis of 4-fluorophenethylamine.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS Number
4-Fluorophenylacetone≥98%Sigma-Aldrich459-03-0
Ammonium formate≥99%Fisher Scientific540-69-2
Dichloromethane (DCM)ACS GradeVWR75-09-2
Hydrochloric Acid (HCl)2 M solutionJ.T. Baker7647-01-0
Sodium Bicarbonate (NaHCO₃)Saturated solutionEMD Millipore144-55-8
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeAlfa Aesar7757-82-6
Silica Gel60 Å, 230-400 meshSorbent Technologies7631-86-9
Equipment
  • Dedicated microwave reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vials with snap-on caps

  • Magnetic stir bars

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer (MS)

Experimental Protocol: Microwave-Assisted Synthesis of 4-Fluorophenethylamine

Safety First: This protocol involves the use of a combustible liquid and should be performed in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-fluorophenylacetone (1.0 mmol, 152.17 mg).

  • Addition of Aminating Agent: To the same vial, add ammonium formate (5.0 mmol, 315.3 mg).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 150 °C for 20 minutes with stirring. The pressure should be monitored and should not exceed 20 bar.

  • Reaction Quenching: After the reaction is complete, allow the vial to cool to room temperature. Carefully open the vial in the fume hood and add 5 mL of 2 M hydrochloric acid. This will quench the reaction and protonate the amine product.

  • Work-up: Transfer the contents of the vial to a separatory funnel. Add 10 mL of dichloromethane and shake gently. The layers will separate; the aqueous layer contains the protonated product.

  • Basification and Extraction: Carefully add a saturated solution of sodium bicarbonate to the aqueous layer until the pH is basic (pH > 9). This will deprotonate the amine. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5) to afford the pure 4-fluorophenethylamine.

  • Characterization: Characterize the final product by NMR, IR, and MS to confirm its identity and purity.

Results and Discussion

The microwave-assisted Leuckart reaction provides a significant improvement over conventional heating methods for the synthesis of 4-fluorophenethylamine.

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 6-24 hours20 minutes
Typical Yield 40-60%75-85%
Temperature 160-185 °C150 °C
Solvent Often neat or high-boiling solventSolvent-free

The rapid and uniform heating provided by microwave irradiation leads to a dramatic reduction in reaction time and a significant increase in yield.[4] The solvent-free nature of this protocol further enhances its green chemistry credentials.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature slightly. Ensure proper sealing of the microwave vial.
Loss of product during work-upEnsure the aqueous layer is sufficiently basic before extraction. Perform multiple extractions with the organic solvent.
Impure Product Incomplete reaction or side reactionsOptimize purification conditions (e.g., different solvent system for chromatography).
Pressure Overload Reaction temperature is too highReduce the set temperature. Ensure the reaction scale is appropriate for the vial size.

Safety and Handling

  • 4-Fluorophenylacetone: Combustible liquid.[3] May cause eye, skin, and respiratory tract irritation.[3][5] Handle in a fume hood and wear appropriate PPE.

  • Ammonium Formate: May cause skin, eye, and respiratory irritation.[2][6][7] Avoid inhalation of dust.

  • 4-Fluorophenethylamine: Corrosive and toxic.[1] Causes burns.[1] Handle with extreme care in a fume hood and wear appropriate PPE.

  • Microwave Reactor: Only use a dedicated microwave reactor designed for chemical synthesis.[8][9] Do not use a domestic microwave oven.[8] Always follow the manufacturer's safety guidelines.

Safety_Precautions cluster_ppe Personal Protective Equipment cluster_handling Chemical Handling cluster_equipment Equipment Safety cluster_emergency Emergency Procedures Goggles Safety Goggles Fume_Hood Work in Fume Hood Coat Lab Coat Gloves Resistant Gloves Dedicated_MW Use Dedicated Microwave Reactor Ventilation Ensure Good Ventilation Avoid_Inhalation Avoid Inhalation/Ingestion Spill_Kit Have Spill Kit Ready Check_Seals Inspect Vial Seals Pressure_Monitoring Monitor Pressure First_Aid Know First-Aid Procedures Fire_Extinguisher Access to Fire Extinguisher

Caption: Key safety precautions for microwave-assisted synthesis.

Conclusion

The microwave-assisted synthesis of fluorinated phenethylamines, as demonstrated by the Leuckart reaction of 4-fluorophenylacetone, offers a highly efficient, rapid, and environmentally benign alternative to traditional synthetic methods. This protocol provides a valuable tool for researchers in drug discovery and medicinal chemistry, enabling the rapid generation of libraries of fluorinated compounds for biological screening. The adoption of microwave technology in organic synthesis is a significant step towards more sustainable and efficient chemical research and development.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. Available at: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Safety Considerations for Microwave Synthesis - CEM Corporation. Available at: [Link]

  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA. Available at: [Link]

  • (4-Fluorophenyl)acetone | C9H9FO | CID 521187 - PubChem. Available at: [Link]

  • 4-Fluorophenethylamine | CAS 1583-88-6 | Chemical-Suppliers. Available at: [Link]

Sources

Catalytic hydrogenation methods for 3-difluoromethoxynitrostyrene

Application Note: Catalytic Hydrogenation of 3-(Difluoromethoxy)- -nitrostyrene

Executive Summary & Strategic Context

The difluoromethoxy group (


)

The catalytic hydrogenation of 3-(difluoromethoxy)-


-nitrostyrene
  • Dimerization: Formation of secondary amines (diphenethylamines).

  • Hydrodefluorination: Cleavage of the

    
     bonds under forcing reduction conditions.
    
  • Partial Reduction: Stalling at the hydroxylamine or oxime stage.

This guide details two field-proven protocols: a High-Pressure Heterogeneous Catalysis (Pd/C) method for purity and a Catalytic Transfer Hydrogenation (CTH) method for bench-scale convenience.

Reaction Mechanism & Chemo-selectivity

Understanding the competing pathways is vital for process control. The reduction does not proceed linearly; it involves a complex network of intermediates.

Pathway Analysis

The primary risk in nitrostyrene reduction is the condensation of the intermediate imine with the product amine, leading to dimers. This is suppressed by conducting the reaction in an acidic medium, which protonates the amine immediately upon formation.

ReactionPathwayStart3-(Difluoromethoxy)-beta-nitrostyreneNitroalkaneIntermediate A:NitroalkaneStart->NitroalkaneH2 / Pd (Alkene Red.)OximeIntermediate B:OximeNitroalkane->OximeIsomerizationImineIntermediate C:ImineOxime->ImineH2 (Nitro Red.)ProductTarget Product:Phenethylamine SaltImine->ProductH2 / H+DimerBy-Product:Secondary Amine (Dimer)Imine->Dimer + Free Amine(No Acid Present)

Figure 1: Reaction cascade for the hydrogenation of nitrostyrenes. The "Acidic Trap" (H+) is essential to block the red dotted pathway to dimers.

Method A: High-Pressure Heterogeneous Catalysis (Pd/C)

Best for: High purity requirements, scale-up (>10g), and maximizing yield. Mechanism: The acidic environment poisons the catalyst slightly (moderating activity) and sequesters the amine product as a salt, preventing it from attacking the intermediate imine.

Materials
  • Substrate: 3-(Difluoromethoxy)-

    
    -nitrostyrene (1.0 equiv)
    
  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (Type: Degussa or similar high-activity grade). Load: 10-20 wt% relative to substrate.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Additive: Concentrated Sulfuric Acid (

    
    ) or Methanolic HCl (2.0 - 3.0 equiv). Note: 
    
    
    is often preferred to minimize corrosion of stainless steel autoclaves compared to HCl.
  • Gas: Hydrogen (

    
    ), 30–50 psi (2–3.5 bar).
    
Protocol Steps
  • Preparation: In a hydrogenation bottle or autoclave vessel, dissolve the nitrostyrene in MeOH (0.1 M concentration).

  • Acidification: Slowly add concentrated

    
     (2.5 equiv) to the solution with stirring. The solution may warm slightly.
    
  • Catalyst Addition: Under an inert atmosphere (

    
     or Ar), carefully add the 10% Pd/C catalyst.
    
    • Safety: Pd/C is pyrophoric when dry. Use wet catalyst or add under a blanket of inert gas.

  • Hydrogenation:

    • Purge the vessel 3 times with

      
      , then 3 times with 
      
      
      .
    • Pressurize to 40 psi (2.7 bar).

    • Agitate vigorously (essential for heterogeneous catalysis) at Room Temperature (20–25°C).

    • Observation: The reaction is exothermic.[1] Monitor temperature; do not exceed 40°C to protect the

      
       group from potential defluorination or hydrolysis.
      
  • Completion: Reaction typically completes in 4–6 hours. Verify by TLC or LC-MS (disappearance of the yellow nitrostyrene color is a visual indicator, but analytical confirmation is required).

  • Workup:

    • Filter the catalyst through a Celite pad.[2] Wash the pad with MeOH.[2]

    • Concentrate the filtrate to remove bulk MeOH.

    • Basification: Dissolve residue in water/ice. Slowly add 25% NaOH or

      
       until pH > 12. The free amine will separate as an oil.
      
    • Extraction: Extract 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Drying: Dry combined organics over

      
       and concentrate.
      
  • Salt Formation (Optional but Recommended): Redissolve the oil in minimal dry ether and add ethereal HCl to precipitate the hydrochloride salt. This ensures long-term stability.

Method B: Catalytic Transfer Hydrogenation (CTH)

Best for: Small batches (<5g), labs without high-pressure equipment, or rapid screening. Mechanism: Uses Ammonium Formate as the hydrogen donor. The decomposition of formate releases


Materials
  • Substrate: 3-(Difluoromethoxy)-

    
    -nitrostyrene (1.0 equiv)
    
  • Catalyst: 10% Pd/C (dry or wet). Load: 20 wt%.

  • Donor: Ammonium Formate (5.0 - 10.0 equiv).

  • Solvent: Methanol (dry).

Protocol Steps
  • Setup: Place substrate and MeOH in a round-bottom flask with a large stir bar.

  • Catalyst: Add Pd/C carefully under nitrogen.

  • Initiation: Add Ammonium Formate in one portion.

  • Reaction: Stir vigorously. The reaction is often spontaneous and may be mildly exothermic.

    • Optimization: If the reaction is sluggish, warm gently to 40°C.

  • Monitoring: Evolution of gas (

    
    ) indicates active reduction. Reaction time is typically 1–3 hours.
    
  • Workup: Filter catalyst (Celite), concentrate, basify (if necessary, though ammonium formate buffers the system), and extract as in Method A.

Comparative Data & Troubleshooting

Method Comparison
FeatureMethod A: High-Pressure

Method B: Transfer Hydrogenation
Yield High (85-95%)Moderate to High (70-85%)
Purity Excellent (Acid suppresses dimers)Good (Requires careful monitoring)
Scalability Excellent (kg scale)Limited (Gas evolution issues)
Safety Requires pressure vesselNo

cylinder required

Stability
High (at <50°C)High (Mild conditions)
Troubleshooting Guide
ProblemProbable CauseCorrective Action
Low Yield / Dimer Formation Insufficient AcidEnsure pH < 2 during hydrogenation. The amine product is basic and neutralizes the acid as it forms; start with >2 equiv acid.
Incomplete Reduction Catalyst PoisoningSulfur or impurities in the starting nitrostyrene can poison Pd. Recrystallize the starting material (usually from IPA/MeOH).
Defluorination (

detected)
Temperature too highKeep reaction < 40°C. The

bond is stable to Pd/C at RT but labile at reflux temperatures.
Product is Colored (Yellow) Unreacted NitrostyreneReaction stopped too early. Nitrostyrenes are intensely colored; the pure amine should be colorless.

Experimental Workflow Visualization

WorkflowStep1Dissolution:Substrate + MeOHStep2Acidification:Add H2SO4 (2.5 eq)Step1->Step2Step3Catalyst Loading:10% Pd/C (Inert Atm)Step2->Step3Step4Hydrogenation:40 psi H2, RT, 6hStep3->Step4Step5Filtration:Remove Pd/C (Celite)Step4->Step5Step6Basification:NaOH to pH > 12Step5->Step6Step7Extraction & Salt Formation:DCM Extr. -> HCl SaltStep6->Step7

Figure 2: Step-by-step workflow for the high-pressure hydrogenation protocol.

References

  • Bioisosteric Properties of Difluoromethoxy Group

    • Zafrani, Y., et al. (2017).[3] "Difluoromethoxy and Trifluoromethoxy Groups: A Comparative Study." Journal of Medicinal Chemistry. Link

    • Context: Validates the metabolic stability and lipophilicity of the

      
       group compared to methoxy.[4]
      
  • General Nitrostyrene Hydrogenation Protocol

    • Kohno, M., Sasao, S., & Murahashi, S. I. (1990).

      
      -Nitrostyrenes." Bulletin of the Chemical Society of Japan. Link
      
    • Context: The foundational paper for Pd/C + HCl hydrogenation of nitrostyrenes to prevent dimeriz
  • Catalytic Transfer Hydrogenation

    • Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis. Link

    • Context: Establishes the utility of ammonium formate/Pd-C for nitroalkene reductions under mild conditions.
  • Stability of Fluorinated Groups in Hydrogenation

    • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). "Catalysis for Fluorination and Trifluoromethylation." Nature. Link

    • Context: Discusses the bond strength of aryl-OCF2H and its resistance to standard hydrogenolysis conditions.

Solvent selection for recrystallization of 2-(3-(Difluoromethoxy)phenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rational Solvent Selection for the Recrystallization of 2-(3-(Difluoromethoxy)phenyl)ethanamine

Executive Summary

This guide details the rational solvent selection and recrystallization protocol for 2-(3-(Difluoromethoxy)phenyl)ethanamine (typically isolated as the Hydrochloride salt). This compound presents a specific purification challenge due to the competing physicochemical properties of its moieties: the highly polar primary amine/salt headgroup and the lipophilic, hydrogen-bond-donating difluoromethoxy (


) substituent.

Unlike simple methoxy analogs, the


 group imparts unique solubility characteristics (increased lipophilicity and "dynamic" hydrogen bonding) that often render standard ethanol/ether precipitations prone to "oiling out." This protocol recommends a binary solvent system of Isopropanol (IPA) and Methyl tert-butyl ether (MTBE)  or Ethyl Acetate (EtOAc) , validated through a solubility screening matrix.

Physicochemical Analysis & Solvent Logic

To select the correct solvent, we must first deconstruct the molecule’s interaction potential.

MoietyPropertySolvent Implication
Primary Amine (Salt Form) Ionic, High PolarityRequires protic or highly polar solvents (Water, MeOH, EtOH, IPA) for dissolution.
Ethyl Linker Flexible, Non-polarContributes to low melting points; increases risk of oiling out if cooling is too rapid.
Phenyl Ring Aromatic, LipophilicProvides solubility in organics (DCM, EtOAc).

(Meta)
Lipophilic H-Bond DonorCritical Differentiator: Unlike

, the

group is a weak H-bond donor and increases

(lipophilicity). This reduces solubility in water compared to non-fluorinated analogs and increases solubility in mid-polar solvents like EtOAc.

The "Oiling Out" Risk: Phenethylamines are notorious for phase-separating into an oil rather than crystallizing. This occurs when the melting point of the solvated salt is lower than the boiling point of the solvent mixture.[1] The


 group exacerbates this by disrupting crystal packing efficiency compared to rigid trifluoromethyl (

) groups.

Strategic Approach: We utilize a Anti-Solvent Vapor Diffusion or Hot-Saturation method using a high-boiling point ether (MTBE, bp


) rather than Diethyl ether (bp 

) to allow for higher temperature processing, keeping the "oil" in solution long enough to nucleate.

Solvent Screening Strategy (The "Grid")

Do not commit to a bulk solvent without this 100 mg-scale screen.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: 100mg Salt Sample SolubilityTest Test Solubility in Hot IPA (Isopropanol) Start->SolubilityTest Soluble Fully Soluble? SolubilityTest->Soluble Yes Add Anti-Solvent (MTBE) dropwise Soluble->Yes Yes No Switch to MeOH or EtOH Soluble->No No (Too Insoluble) Precipitate Precipitate Forms? Yes->Precipitate Crystals Crystalline Solid (Ideal System) Precipitate->Crystals White Solid Oil Oiling Out (Phase Separation) Precipitate->Oil Sticky Oil FixOil Re-heat; Add 10% more IPA; Seed with crystal; Cool slower Oil->FixOil FixOil->Crystals

Caption: Decision logic for determining the optimal binary solvent system. IPA/MTBE is the starting hypothesis based on structural analogs.

Detailed Experimental Protocols

Protocol A: Salt Formation (Pre-requisite)

Note: The free base is likely an oil and prone to oxidation. Work immediately to convert to HCl salt.

  • Dissolution: Dissolve 1.0 eq of crude 2-(3-(Difluoromethoxy)phenyl)ethanamine free base in 10 volumes of anhydrous Diethyl Ether or MTBE.

  • Acidification: Cool to

    
    . Dropwise add 1.1 eq of 
    
    
    
    in Dioxane (or ethereal HCl).
  • Observation: A white to off-white precipitate should form immediately.

  • Isolation: Filter the crude solid. Wash with cold ether. Do not dry completely if recrystallizing immediately.

Protocol B: Bulk Recrystallization (IPA/MTBE System)

Reagents:

  • Crude Amine HCl Salt

  • Solvent A (Good Solvent): Isopropanol (IPA) - HPLC Grade

  • Solvent B (Anti-Solvent): Methyl tert-butyl ether (MTBE) - ACS Grade

Step-by-Step Procedure:

  • Saturation:

    • Place crude solid in an Erlenmeyer flask.

    • Add Solvent A (IPA) sparingly while heating to near reflux (

      
      ).
      
    • Target: Minimum amount of hot IPA required to fully dissolve the solid.

    • Note: If the solution is colored, add activated carbon, stir for 5 mins, and filter hot through Celite.

  • Anti-Solvent Addition:

    • Keep the solution hot (

      
      ).
      
    • Slowly add Solvent B (MTBE) down the side of the flask.

    • Stop immediately when a faint, persistent cloudiness (turbidity) appears.

    • Add 2-3 drops of hot IPA to clear the solution back to transparency.

  • Nucleation & Cooling:

    • Remove from heat.[1] Cap the flask loosely.

    • Critical Step: Allow to cool to room temperature undisturbed on a cork ring or wood block (insulation prevents rapid cooling which causes oiling).

    • Once at room temp, move to a

      
       fridge for 4–12 hours.
      
  • Collection:

    • Filter crystals via vacuum filtration (Buchner funnel).

    • Wash filter cake with a cold 1:3 mixture of IPA:MTBE.

    • Dry under high vacuum at

      
       for 24 hours.
      

Troubleshooting: The "Oiling Out" Phenomenon

If your product comes out as a sticky gum/oil instead of crystals, the difluoromethoxy tail is likely interacting with the solvent to lower the lattice energy.

Workflow for Recovery:

Diagram 2: Oiling Out Recovery Workflow

OilingOutRecovery OiledState Oiled Product (Bottom of Flask) Reheat Re-heat to Reflux (Re-dissolve) OiledState->Reheat Seed Add Seed Crystal (@ Cloud Point) Reheat->Seed If seeds available Scratch Scratch Glass (Induce Nucleation) Reheat->Scratch No seeds SlowCool Controlled Cooling (1°C/min) Seed->SlowCool Scratch->SlowCool

Caption: Recovery steps when the salt phase-separates as an oil. Seeding is the most effective intervention.

Alternative Solvent Systems: If IPA/MTBE fails repeatedly:

  • Ethanol / Ethyl Acetate: A classic system. Good for more polar impurities.[2]

  • Acetonitrile (ACN): Recrystallize from boiling ACN. Many amine salts crystallize well upon cooling in pure ACN.

  • Water / IPA: (Last resort). Dissolve in minimal hot water, dilute with hot IPA, cool. Warning: High loss of yield due to solubility.

References

  • PubChem. Compound Summary: Phenethylamine Hydrochloride.[3] National Library of Medicine. Available at: [Link]

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. Technical Application Note. Available at: [Link]

  • Zafrani, Y., et al. (2017). Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Journal of Medicinal Chemistry. (Discusses lipophilicity and H-bond properties of

    
    ). Available at: [Link]
    
  • University of Rochester. Recrystallization Tips & Tricks. Department of Chemistry Protocols. Available at: [Link]

Sources

Handling and storage protocols for difluoromethoxy amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Handling and Preservation of Difluoromethoxy (


) Amines 

Core Directive & Scope

This guide addresses the specific handling requirements for difluoromethoxy amines (e.g., 2-(difluoromethoxy)aniline, 4-(difluoromethoxy)benzylamine). While the difluoromethoxy (


) group is a robust bioisostere for hydroxyl and methoxy groups, its unique physicochemical profile—acting as a lipophilic hydrogen bond donor —requires distinct protocols compared to its trifluoromethoxy (

) counterparts.[1]

Key Technical Distinction: Unlike the chemically inert


 group, the 

moiety possesses a proton capable of weak hydrogen bonding (H-bond acidity).[1][2] Combined with the nucleophilic nature of the amine (

), these compounds exhibit specific reactivity profiles that demand rigorous storage to prevent oxidative degradation and carbamate formation.

Physicochemical Profile & Logic

To handle these reagents effectively, one must understand the "Fluorine Effect" governing their stability.

Comparative Physicochemical Properties
PropertyMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Electronic Effect (

)
-0.27 (Donor)+0.18 (Weak Acceptor)+0.35 (Strong Acceptor)
H-Bond Character Acceptor OnlyDonor & AcceptorHydrophobic / None
Lipophilicity (

)
-0.02+0.65+1.04
Conformation Planar (mostly)Orthogonal bias (Anomeric effect)Orthogonal
Metabolic Stability Low (O-demethylation)High (C-F bond strength)Very High

Scientific Insight: The stability of the


 group arises from the anomeric effect , where electron density from the oxygen lone pair donates into the antibonding orbital of the C-F bond (

). This strengthens the C-O bond but renders the oxygen less basic. However, the amine portion remains susceptible to oxidation, and the lipophilic nature of the molecule facilitates rapid absorption into plastic polymers if stored improperly.

Storage & Handling Protocols

A. Environmental Control
  • Atmosphere: Store strictly under Argon (Ar) or Nitrogen (

    
    ) . The primary risk is not the hydrolysis of the 
    
    
    
    group, but the reaction of the amine with atmospheric
    
    
    to form carbamates, and oxidation of the amine.
  • Temperature:

    • Liquid variants (Low MW): Store at 2–8°C .

    • Solid variants (Salts/High MW): Store at Room Temperature (desiccated).

  • Container Material: Borosilicate glass (amber) is preferred. Avoid low-density polyethylene (LDPE) for liquid difluoromethoxy amines, as the fluorinated motif increases permeability through standard plastics.

B. Decision Tree: Intake to Storage

The following workflow ensures that compromised reagents are identified before they enter the synthesis pipeline.

StorageProtocol Receipt Material Receipt (Liquid/Solid) VisualCheck Visual Inspection (Color/Phase) Receipt->VisualCheck NMR_Check 19F NMR Validation (The Gold Standard) VisualCheck->NMR_Check  Aliquot under N2 Decision Spectrum Analysis NMR_Check->Decision Pass Pass: Doublet at -82 ppm Decision->Pass  Characteristic  Pattern Fail Fail: Singlet (HF loss) or Shift (Oxidation) Decision->Fail  Aberrant  Signals Storage_Liq Storage (Liquid): Amber Glass + Argon @ 4°C Pass->Storage_Liq  If Liquid Storage_Sol Storage (Solid): Desiccator + Argon @ RT Pass->Storage_Sol  If Solid Disposal Quarantine / Disposal Fail->Disposal

Figure 1: Quality Assurance workflow for incoming difluoromethoxy amine building blocks. The


 NMR step is non-negotiable due to the "silent" degradation often missed by LCMS.

Experimental Protocols

Protocol 1: Quality Assurance via NMR

Rationale: Proton NMR (


) signals for 

(t,

Hz) can be obscured by aromatic signals.

NMR provides a background-free validation of the motif's integrity.
  • Preparation: Dissolve 5–10 mg of the amine in

    
     or 
    
    
    
    .
  • Acquisition: Run a non-decoupled

    
     scan.
    
  • Validation Criteria:

    • Look for a distinct doublet centered around -81 to -83 ppm .

    • Coupling Constant (

      
      ):  Must be 70–75 Hz .
      
    • Red Flag: A singlet at this position indicates loss of the proton (rare) or exchange. A shift to -58 ppm often indicates hydrolysis to a monofluoromethyl species or decomposition to fluoride ions.

Protocol 2: Derivatization (Amide Coupling)

Rationale: The electron-withdrawing nature of


 lowers the pKa of the aniline slightly (making it less nucleophilic than a methoxy-aniline). Standard coupling requires stronger activation.
  • Activation: Charge a flame-dried flask with Carboxylic Acid (1.0 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv) in DMF. Stir for 10 min.

  • Addition: Add the Difluoromethoxy Amine (1.1 equiv) dropwise.

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 4.0 equiv.

  • Reaction: Stir at RT for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), followed by saturated

    
    .
    
    • Critical Step: Do not use strong acid washes (e.g., 1M HCl) during workup if the product is retained in the organic phase, as high acidity combined with heat can destabilize the ether linkage over time. Use 5% Citric Acid if acidic wash is necessary.

Mechanistic Safety & Stability Logic

The following diagram illustrates the chemical logic governing the stability of the


 group during handling.

StabilityLogic OCF2H Difluoromethoxy Amine (-OCF2H) Base Basic Conditions (NaOH/KOH) OCF2H->Base  Exposure Acid Strong Acid (Conc. H2SO4) OCF2H->Acid  Prolonged Heat Metabolism In Vivo (CYP450) OCF2H->Metabolism  Drug Design Result_Base STABLE (Resistant to Elimination) Base->Result_Base  No Reaction Result_Acid UNSTABLE (Hydrolysis to Aldehyde + HF) Acid->Result_Acid  Cleavage Result_Met ROBUST (Blocks O-dealkylation) Metabolism->Result_Met  T1/2 Extension

Figure 2: Stability profile of the difluoromethoxy moiety. Note that while stable to base, the group functions as a metabolic block, preventing the rapid O-dealkylation typical of methoxy groups.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: A Green and Scalable Synthesis and Their Physicochemical Properties." Journal of Medicinal Chemistry.

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.

  • Hu, J., et al. (2011). "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones." Chemical Communications.

  • Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen bond donor properties of the difluoromethyl group." Journal of Organic Chemistry.

  • Thermo Fisher Scientific. (2025). "Safety Data Sheet: 2-(Difluoromethoxy)aniline."

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-(Difluoromethoxy)phenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket Focus: Yield Optimization & Troubleshooting Target Molecule: 2-(3-(Difluoromethoxy)phenyl)ethanamine (3-Difluoromethoxyphenethylamine)

System Overview & Workflow

You are likely encountering yield bottlenecks in one of three critical stages: the O-difluoromethylation of the phenol, the condensation to the nitrostyrene, or the final reduction to the amine. The difluoromethoxy (


) moiety acts as a lipophilic hydrogen bond donor (bioisostere to 

or

), but its introduction and stability require specific protocols distinct from standard methoxy chemistry.
Master Synthesis Workflow

SynthesisWorkflow Start 3-Hydroxybenzaldehyde Step1 Step 1: O-Difluoromethylation (Reagent: ClCF2CO2Na) Start->Step1 DMF, 95°C, K2CO3 Inter1 3-(Difluoromethoxy) benzaldehyde Step1->Inter1 Step2 Step 2: Henry Reaction (Nitroaldol Condensation) Inter1->Step2 MeNO2, NH4OAc Inter2 3-(Difluoromethoxy)- beta-nitrostyrene Step2->Inter2 Step3 Step 3: Reduction (Hydride or Catalytic) Inter2->Step3 Yield Critical Step End Target Amine (Freebase or HCl Salt) Step3->End

Figure 1: Optimized synthetic pathway using sodium chlorodifluoroacetate for the ether synthesis and modular reduction strategies.

Module A: The Difluoromethylation Step

The Issue: Users often report low yields (<30%) or incomplete conversion when attempting to install the


 group using chlorodifluoromethane gas (Freon-22) due to poor mass transfer and environmental restrictions.

The Solution: Switch to Sodium Chlorodifluoroacetate (


) . This solid reagent acts as a controlled source of difluorocarbene (

) via thermal decarboxylation.[1]
Protocol Optimization
  • Solvent is Critical: You must use DMF or NMP .[1] The reaction relies on the solubility of the carbonate base and the thermal stability of the solvent at 95–100°C.

  • Water Scavenging: The difluorocarbene intermediate reacts rapidly with water to form CO and HF. Strict anhydrous conditions are required.

  • Stoichiometry: Use 2.0–2.5 equivalents of

    
     per equivalent of phenol.
    
ParameterStandard Protocol (Gas)Optimized Protocol (Solid Reagent)
Reagent

(Gas)

(Solid)
Temp 60–70°C95–100°C
Base

(aq)

(anhydrous)
Typical Yield 20–45% (Variable)60–90% (Reproducible)

Tech Note: If your reaction turns dark black/tarry, your temperature is too high (>110°C), causing polymerization of the aldehyde. Keep it strictly at 95°C.

Module B: The Reduction (The "Yield Killer")

The Issue: The reduction of 3-(difluoromethoxy)-


-nitrostyrene is the most common failure point. Users frequently encounter:
  • Red/Brown Tar: Polymerization of the nitrostyrene.

  • Dimerization: Formation of secondary amines (di-phenethylamine) rather than the primary amine.

  • Incomplete Reduction: Isolation of the intermediate oxime or hydroxylamine.

The Solution: We recommend two specific routes depending on your lab's capabilities.

Route 1: The "Modern" Approach ( )

This is the safest and most specific method for labs without high-pressure hydrogenation equipment. The Copper(II) catalyzes the breakdown of borohydride to active species that reduce the alkene and nitro group simultaneously without harsh conditions.

  • Reagents:

    
     (excess), 
    
    
    
    (catalytic), EtOH.
  • Procedure: Add

    
     slowly to the nitrostyrene/
    
    
    
    mixture in ethanol at 0°C, then let warm.
  • Why it works: It minimizes the concentration of free imine intermediates, significantly reducing dimerization.

Route 2: The "Classic" Approach ( )

If you must use LAH, the mode of addition is the deciding factor for yield.

  • Incorrect: Adding LAH to the nitrostyrene. (Causes high local concentration of substrate

    
     polymerization).
    
  • Correct (Inverse Addition): Add the nitrostyrene solution dropwise into a refluxing suspension of LAH in dry THF/Ether.

  • Workup: Use the Fieser method (

    
     g LAH 
    
    
    
    
    
    mL
    
    
    ,
    
    
    mL 15%
    
    
    ,
    
    
    mL
    
    
    ) to ensure granular aluminum salts that filter easily.
Troubleshooting Decision Tree

ReductionTroubleshooting Problem Reduction Yield Issue Observation What do you see? Problem->Observation Tar Red/Brown Tar (Polymerization) Observation->Tar Gummy residue Dimer Secondary Amine (Dimerization) Observation->Dimer Wrong NMR/Mass Incomplete Yellow Solid/Oil (Oxime/Hydroxylamine) Observation->Incomplete Smells like ammonia but wrong Rf Solution1 Fix: Switch to NaBH4/CuCl2 OR Slower Addition (LAH) Tar->Solution1 Solution2 Fix: High Dilution OR Excess Reducing Agent Dimer->Solution2 Solution3 Fix: Increase Temp (Reflux) OR Longer Reaction Time Incomplete->Solution3

Figure 2: Diagnostic logic for troubleshooting reduction failures.

FAQ: Technical Support Tickets

Ticket #402: Stability of the Difluoromethoxy Group

Q: "Will the


 group survive refluxing with 

or strong acid workups?"

A: Yes. Unlike the trifluoromethoxy group (which can occasionally be labile), the difluoromethoxy ether is chemically robust. It survives standard LAH reduction and 6M HCl hydrolysis. However, avoid extremely prolonged exposure to Lewis acids (like


) which are typically used to cleave ethers.

Ticket #409: Purification of the Free Base

Q: "My product is an oil that refuses to crystallize. How do I purify it?"

A: Phenethylamines are notorious for being oily free bases. Do not attempt to distill small quantities (decomposition risk).

  • Protocol: Dissolve the crude oil in dry diethyl ether or IPA. Add anhydrous HCl (gas or dissolved in dioxane) dropwise. The hydrochloride salt should precipitate immediately as a white solid. Recrystallize this salt from IPA/MeOH for analytical purity.

Ticket #415: Nitrostyrene Crystallization

Q: "My nitrostyrene (Step 2) is oiling out instead of crystallizing."

A: This is common with meta-substituted benzaldehydes.

  • Fix: Use a seed crystal if available. If not, dissolve the oil in a minimum amount of hot methanol, add a few drops of water until just turbid, and place in a freezer (-20°C) for 24 hours. Scratching the glass side of the flask often induces nucleation.

References & Authority

  • Difluoromethylation Reagents:

    • Source: Hu, J., et al. (2013). "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Organic Letters.

    • Relevance: Establishes the solid-reagent protocol as the industry standard for safety and yield.

  • Nitrostyrene Reduction (

    
    ): 
    
    • Source: "One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride." ChemRxiv / Beilstein J. Org. Chem.

    • Relevance: Validates the high-yield, safer alternative to LAH for phenethylamine synthesis.

  • Catalytic Hydrogenation Protocols:

    • Source: "Synthesis of Phenethylamines by Hydrogenation of

      
      -Nitrostyrenes." Bulletin of the Chemical Society of Japan.
      
    • Relevance: Provides the acidic-ethanol hydrogenation method (

      
      ) which prevents dimerization.
      
  • LAH Reduction Stability:

    • Source: "Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride."[2][3] Journal of the American Chemical Society.

    • Relevance: Foundational text on the survivability of ether linkages during strong hydride reductions.

Sources

Technical Support Center: Strategies for Preventing Defluorination During Phenethylamine Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of unintended defluorination during the reduction of fluorinated phenethylamine precursors. Our goal is to equip you with the knowledge to make informed experimental choices, ensuring the integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: Why is defluorination a common side reaction during the reduction of fluorinated phenethylamines?

A1: Defluorination, or hydrodefluorination, during catalytic hydrogenation is a known issue, particularly with catalysts like palladium on carbon (Pd/C). The mechanism often involves the oxidative addition of the carbon-fluorine (C-F) bond to the metal surface, followed by hydrogenolysis. The strength of the C-F bond can be weakened by the electronic effects of the aromatic ring and other substituents, making it susceptible to cleavage under certain reductive conditions.

Q2: I am reducing a fluorinated nitrostyrene to a phenethylamine and observing significant defluorination with H₂/Pd/C. What is a better approach?

A2: Standard catalytic hydrogenation with Pd/C is often too harsh for substrates with sensitive C-F bonds. A highly effective alternative is the use of sodium borohydride (NaBH₄) in the presence of a catalyst like copper(II) chloride (CuCl₂).[1][2][3][4][5] This system is known to reduce both the nitro group and the double bond of β-nitrostyrenes efficiently under mild conditions, typically preserving the C-F bond.[2][3][4][5]

Q3: Can I use Lithium Aluminum Hydride (LiAlH₄) to reduce a fluorinated amide or ester precursor to a phenethylamine?

A3: While Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent capable of converting amides and esters to amines, it can also be aggressive towards C-F bonds, especially in aromatic systems.[1][6] There are documented cases of LiAlH₄ causing defluorination of trifluoromethyl arenes, although this can sometimes be controlled with additives like niobium(V) chloride.[1] Caution is advised, and it's crucial to perform small-scale test reactions and carefully analyze the products for defluorination.

Q4: What is transfer hydrogenation, and can it be used to prevent defluorination?

A4: Transfer hydrogenation is a reduction technique that uses a hydrogen donor molecule (e.g., formic acid, ammonium formate, or hydrazine) in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas.[7][8][9][10][11][12][13][14][15] This method is often milder and can offer higher chemoselectivity, making it an excellent choice for reducing nitro groups in halogenated aromatic compounds with a lower risk of dehalogenation.[8][9][10][11][12][16]

Q5: My starting material has a ketone group on the side chain. How can I reduce it to an alcohol without affecting the fluoroaromatic ring?

A5: For the chemoselective reduction of a ketone in the presence of a fluoroaromatic ring, sodium borohydride (NaBH₄) is generally the reagent of choice.[17] It is a mild reducing agent that readily reduces ketones and aldehydes but typically does not affect aromatic C-F bonds or other less reactive functional groups like esters and amides.[17]

Troubleshooting Guide: Preventing Defluorination

This guide is structured to help you diagnose and solve defluorination issues based on the specific functional group you are reducing in your fluorinated phenethylamine precursor.

Issue 1: Defluorination during the reduction of a fluorinated β-nitrostyrene

Primary Cause: The use of harsh reduction conditions, most commonly standard catalytic hydrogenation with Pd/C, which can readily cleave aromatic C-F bonds.

Recommended Solutions:

  • Method 1: Sodium Borohydride and Copper(II) Chloride Reduction. This is a robust and highly recommended method for the one-pot reduction of β-nitrostyrenes to phenethylamines with minimal risk of defluorination.[1][2][3][4][5]

    Experimental Protocol: NaBH₄/CuCl₂ Reduction of a Fluorinated β-Nitrostyrene

    • In a round-bottom flask, dissolve the fluorinated β-nitrostyrene (1 equivalent) in a suitable solvent mixture, such as isopropyl alcohol and water (2:1).

    • Add sodium borohydride (NaBH₄, 7.5 equivalents) to the solution and stir to create a suspension.

    • In a separate flask, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O, 2.5 equivalents) in a portion of the same solvent system.

    • Slowly add the CuCl₂ solution to the nitrostyrene and NaBH₄ mixture. An exothermic reaction is expected.

    • Heat the reaction mixture to reflux (approximately 80°C) for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and carefully quench by adding an aqueous acid solution (e.g., 2M HCl) until the effervescence ceases.

    • Basify the mixture with an aqueous solution of a strong base (e.g., NaOH) to the desired pH for extraction.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product as necessary, typically by column chromatography or crystallization.

  • Method 2: Catalytic Transfer Hydrogenation. This method offers a milder alternative to high-pressure hydrogenation and often preserves halogen substituents.

    Experimental Protocol: Transfer Hydrogenation with Ammonium Formate

    • Dissolve the fluorinated β-nitrostyrene (1 equivalent) in a suitable solvent like methanol or ethanol.

    • Add ammonium formate (HCOONH₄, 3-5 equivalents).

    • Carefully add a catalyst, such as 10% Pd/C (5-10 mol% by weight), to the mixture.

    • Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure.

    • Perform a standard aqueous work-up and extraction to isolate the product.

Issue 2: Defluorination during the reduction of a fluorinated aromatic nitro group

Primary Cause: Similar to nitrostyrenes, the use of standard Pd/C catalytic hydrogenation can lead to hydrodefluorination. The choice of catalyst and support is crucial for selectivity.

Recommended Solutions:

  • Method 1: Modified Catalytic Hydrogenation. Utilizing catalysts with modified supports or different metals can significantly improve selectivity.

    • Platinum on DMA-modified Graphene (Pt/DMA-RGO): This catalyst has shown high selectivity for the hydrogenation of halogenated nitroarenes with minimal dehalogenation.[16]

    • Raney Nickel: This is a good alternative to Pd/C for substrates where dehalogenation is a concern. The addition of metal fluorides like NaF can further enhance its activity.[18]

  • Method 2: Transfer Hydrogenation with Cobalt-based Nanocatalysts. Cobalt oxide-based nanomaterials have demonstrated excellent chemoselectivity in the transfer hydrogenation of functionalized nitroarenes using formic acid as a hydrogen source, tolerating a wide range of functional groups including halogens.[10][12]

Issue 3: Defluorination during the reduction of a fluorinated amide to an amine

Primary Cause: The use of overly reactive reducing agents like LiAlH₄ without careful control of reaction conditions.

Recommended Solutions:

  • Method 1: Controlled LiAlH₄ Reduction. While risky, LiAlH₄ can sometimes be used successfully.

    Experimental Protocol: LiAlH₄ Reduction of a Fluorinated Amide

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (typically 1.5-2 equivalents) in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (THF).

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve the fluorinated amide (1 equivalent) in the same dry solvent and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux if necessary. Monitor the reaction by TLC.

    • After completion, cool the reaction to 0°C and carefully quench by the sequential dropwise addition of water, followed by an aqueous NaOH solution, and then more water (Fieser workup).

    • Stir the resulting granular precipitate until it becomes white.

    • Filter the mixture and wash the precipitate thoroughly with the reaction solvent.

    • Dry the filtrate over an anhydrous salt and concentrate under reduced pressure to yield the crude amine.

  • Method 2: Alternative Reducing Agents. For tertiary amides, consider milder and more selective reagents like 9-BBN.[19] For other amides, catalytic hydrosilylation using an electrophilic phosphonium cation catalyst presents a metal-free alternative.[20]

Data Presentation: Comparison of Reduction Methods

Functional Group to be ReducedRecommended MethodKey AdvantagesPotential Drawbacks
Fluorinated β-Nitrostyrene NaBH₄/CuCl₂Mild conditions, high yield, excellent preservation of C-F bond.[2][3][4][5]Requires careful control of stoichiometry and temperature.
Catalytic Transfer HydrogenationAvoids high-pressure H₂, good selectivity for nitro group.[14][15]Catalyst choice is critical; may require optimization.
Fluorinated Aromatic Nitro Group Modified Catalytic Hydrogenation (e.g., Pt/DMA-RGO, Raney Ni)High selectivity against dehalogenation.[16][18]Specialized catalysts may not be readily available.
Transfer Hydrogenation (e.g., Co-based nanocatalysts)Excellent chemoselectivity, tolerates various functional groups.[10][12]May require specific catalyst synthesis.
Fluorinated Amide Controlled LiAlH₄ ReductionPowerful and generally effective for amide reduction.[21][22]High risk of defluorination if not carefully controlled.[1][6]
Catalytic HydrosilylationMetal-free, mild conditions, good functional group tolerance.[20]May require specific, non-commercial catalysts.
Fluorinated Ketone NaBH₄Highly chemoselective for ketones, mild, and easy to handle.[17]Not suitable for reducing less reactive carbonyls like esters or amides.

Visualizations

Decision-Making Workflow for Selective Reduction

G Start Start: Fluorinated Phenethylamine Precursor FunctionalGroup Identify Functional Group to be Reduced Start->FunctionalGroup NitroStyrene β-Nitrostyrene FunctionalGroup->NitroStyrene AroNitro Aromatic Nitro FunctionalGroup->AroNitro Amide Amide FunctionalGroup->Amide Ketone Ketone FunctionalGroup->Ketone Method_NaBH4_CuCl2 NaBH4 / CuCl2 NitroStyrene->Method_NaBH4_CuCl2 Recommended Method_TransferH Transfer Hydrogenation NitroStyrene->Method_TransferH Alternative DefluorinationRisk High Risk of Defluorination with standard H2/Pd/C NitroStyrene->DefluorinationRisk AroNitro->Method_TransferH Alternative Method_ModCatH Modified Catalytic Hydrogenation AroNitro->Method_ModCatH Recommended AroNitro->DefluorinationRisk Method_LiAlH4 Controlled LiAlH4 Amide->Method_LiAlH4 Use with Caution Method_Hydrosilylation Catalytic Hydrosilylation Amide->Method_Hydrosilylation Milder Alternative Method_NaBH4 NaBH4 Ketone->Method_NaBH4 Recommended DefluorinationRisk->Method_NaBH4_CuCl2 Alternative DefluorinationRisk->Method_TransferH Alternative

Caption: A decision tree for selecting a reduction method to minimize defluorination.

Reaction Pathways: Reduction of a Fluorinated β-Nitrostyrene

G cluster_0 Desired Pathway cluster_1 Undesired Pathway Start Fluorinated β-Nitrostyrene Product Fluorinated Phenethylamine Start->Product Selective Reduction (e.g., NaBH4/CuCl2) DefluorinatedProduct Defluorinated Phenethylamine Start->DefluorinatedProduct Harsh Reduction (e.g., H2/Pd/C)

Caption: Desired vs. undesired reduction pathways for fluorinated β-nitrostyrenes.

References

  • Transfer Hydrogenation of β-Trifluoromethylated Nitroalkenes Catalyzed by Chiral Calcium Phosph
  • Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry.
  • LAH, Lithium aluminum hydride, Lithium tetrahydridoalumin
  • Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2. BenchChem.
  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC c
  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst.
  • Reduction of Nitrostyrenes to Nitroalkanes With a NADH Grafted Model. Amanote Research.
  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiol
  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. PMC.
  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journals.
  • REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Imperial College London.
  • Reduction of Amides with LiAlH4. YouTube.
  • One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.
  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. PubMed.
  • Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanoc
  • (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
  • Catalytic reduction of amides to amines by electrophilic phosphonium cations via FLP hydrosilylation.
  • Highly Selective Transfer Hydrogenation of Functionalysed Nitroarenes Using Cobalt-based Nanocatalysts | Request PDF.
  • Lithium aluminium hydride. Wikipedia.
  • Reduction of Amides to Amines and Aldehydes. Chemistry Steps.
  • Deconstructive fluorination of cyclic amines by carbon-carbon cleavage. PMC.
  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers.
  • Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination P
  • Lithium Aluminum Hydride (LiAlH4)
  • Amine synthesis by amide reduction. Organic Chemistry Portal.
  • Metal fluoride promoted catalytic hydrogenation of aromatic nitro compounds over RANEY® Ni. RSC Publishing.
  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Hindawi.
  • Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogen
  • Chemoselective Reduction. YouTube.
  • Chemoselective Reduction of Aldehydes. Tokyo Chemical Industry Co., Ltd..
  • Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. PMC.
  • Fluoroketone and fluoroaldehyde synthesis by fluorin
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
  • Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journals.
  • selective reduction of nitro group without affecting other functional groups. BenchChem.
  • Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorin
  • Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs)
  • Nitrate promoted defluorination of perfluorooctanoic acid in UV/sulfite system: Coupling hydrated electron/reactive nitrogen species-mediated reduction and oxid
  • Strategies for the Biodegradation of Polyfluorin
  • 'Fluoride drugs' can now be made without PFAS. ScienceLink.

Sources

Technical Support Center: Troubleshooting Polymerization in Henry Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Henry (nitroaldol) reaction. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with side reactions, particularly polymerization, during their experiments. My goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to effectively troubleshoot and optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries about the Henry reaction and its associated side reactions.

Q1: What is the fundamental mechanism of the Henry reaction?

The Henry reaction is a classic C-C bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2] The process begins with the deprotonation of the α-carbon of the nitroalkane to form a resonance-stabilized nitronate anion.[3] This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent protonation of the resulting alkoxide yields the target β-nitro alcohol.[3][4] All steps in the reaction are reversible.[1]

Q2: What are the most common side reactions that compete with the desired Henry condensation?

While powerful, the Henry reaction is often plagued by several competing pathways that can significantly lower the yield of the desired β-nitro alcohol. The most common side reactions include:

  • Polymerization: Formation of polymeric chains, often leading to a viscous or solid reaction mixture.

  • Elimination (Dehydration): Loss of water from the β-nitro alcohol product to form a nitroalkene.[1][5]

  • Retro-Henry Reaction: The reversible nature of the reaction can lead to the decomposition of the product back to the starting materials.[1][6]

  • Cannizzaro Reaction: A disproportionation reaction that occurs with aldehydes lacking α-hydrogens (e.g., benzaldehyde, formaldehyde) in the presence of a strong base, yielding an alcohol and a carboxylic acid.[1][7]

Q3: What is the primary cause of polymerization in the Henry reaction?

Polymerization is typically initiated by the formation of a nitroalkene. This occurs when the primary β-nitro alcohol product undergoes a base-catalyzed dehydration.[5][8] The resulting electron-deficient nitroalkene is a potent Michael acceptor. It can then be attacked by another nucleophilic nitronate anion. This addition forms a new C-C bond and a new anion, which can then attack another molecule of the nitroalkene, propagating a polymer chain. This process is particularly problematic when using bifunctional substrates like dinitroalkanes.[9][10][11][12]

Q4: How can I visually identify that polymerization is occurring in my reaction?

The most common visual cues for polymerization are a noticeable increase in the viscosity of the reaction mixture, which can range from slight thickening to the formation of an intractable solid or tar.[8] You may also observe the precipitation of an amorphous solid. These physical changes are almost always accompanied by a significant decrease in the yield of the desired, well-defined β-nitro alcohol product upon analysis (e.g., by TLC, NMR, or GC-MS).

Part 2: Troubleshooting Guide for Polymerization

This section provides a structured approach to diagnosing and solving polymerization issues.

Problem: My reaction mixture is becoming viscous or solidifying, and the yield of my desired β-nitro alcohol is low.

This is the classic sign of runaway polymerization. Let's break down the potential causes and their solutions.

Here is a decision-making workflow to guide your troubleshooting process.

G start Problem: Polymerization Observed (Viscous Mixture, Low Yield) temp Is Reaction Temperature > 40°C or Exothermic? start->temp base Are you using a strong base (e.g., NaOH, KOH, alkoxide) at high concentration? temp->base No sol_temp Solution: 1. Lower temperature to 0-25°C. 2. Use a cooling bath. 3. Monitor for exotherms. temp->sol_temp Yes substrate Are substrates unhindered or bifunctional (e.g., dinitroalkanes)? base->substrate No sol_base Solution: 1. Switch to a milder base (e.g., Et3N, DBU, TMG). 2. Use only a catalytic amount. 3. Screen different bases. base->sol_base Yes concentration Is reactant concentration high (>1 M)? substrate->concentration No sol_substrate Solution: 1. Consider bulky catalysts to add steric control. 2. If using dinitroalkanes, expect polymerization and optimize for it. substrate->sol_substrate Yes sol_concentration Solution: 1. Lower overall concentration. 2. Use slow addition of one reactant to the other. concentration->sol_concentration Yes

Caption: Troubleshooting flowchart for polymerization in the Henry reaction.

Causality: Elevated temperatures significantly accelerate the rate of dehydration of the initially formed β-nitro alcohol to the corresponding nitroalkene.[6][8] This is often the rate-limiting step for initiating polymerization. Once the nitroalkene is present, polymerization can proceed rapidly.

Solutions:

  • Temperature Control: Maintain strict temperature control throughout the reaction. For many standard Henry reactions, a temperature range of 0–25°C is optimal for minimizing dehydration.[8] Use an ice bath or a cryocooler, especially during the addition of the base, which can be exothermic.

  • Monitor for Exotherms: Be aware that the reaction can generate heat. If you observe an uncontrolled temperature increase, it is a sign that side reactions are accelerating.

Temperature RangeExpected Outcome
-20°C to 10°C Favors β-nitro alcohol formation. Dehydration is minimized.
20°C to 40°C Mixed products. Risk of dehydration and polymerization increases.
> 40°C Strongly favors dehydration to nitroalkene and subsequent polymerization.[6]
Caption: Table 1: Effect of Temperature on Product Distribution.

Causality: The choice and amount of base are critical. Strong bases (e.g., NaOH, KOH) can aggressively promote the elimination reaction.[3] While a base is required to deprotonate the nitroalkane, an excessive amount or an overly strong base will create a high concentration of both the nitronate and the alkoxide product, favoring side reactions.

Solutions:

  • Switch to a Milder Base: Consider using non-ionic organic amine bases like triethylamine (TEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or Tetramethylguanidine (TMG).[1] These are often sufficient to catalyze the reaction without strongly promoting dehydration.

  • Use Catalytic Amounts: The Henry reaction only requires a catalytic amount of base.[1] High concentrations of base do not necessarily improve the rate of the desired reaction but will accelerate side reactions. A typical catalyst loading is 5-20 mol%.

  • Screen Different Bases: The optimal base can be substrate-dependent. A quick screen of different bases can often identify the best balance between reactivity and selectivity.[13]

Base TypeStrengthCommon Use & Notes
NaOH, KOH, Alkoxides StrongHigh reactivity, but high risk of polymerization and Cannizzaro side reactions. Use with caution at low temperatures.
Et₃N, DIPEA ModerateGood general-purpose bases. Lower risk of elimination compared to strong inorganic bases.
DBU, DBN, TMG Strong, Non-nucleophilicOften provide high yields with reduced side reactions. Excellent for sterically hindered substrates.[1]
TBAF, K₂CO₃ Weak/ModerateCan be effective in specific systems, particularly when a very mild base is required.[1][3]
Caption: Table 2: Guide to Base Selection in the Henry Reaction.

Causality: The inherent structure of your reactants plays a significant role.

  • Steric Hindrance: Less sterically hindered aldehydes and nitroalkanes react faster but can also lead to more side reactions. Conversely, bulky groups can slow the desired reaction but may also inhibit polymerization by physically blocking the approach of the growing polymer chain.[1][14]

  • Bifunctional Substrates: Reactants like dinitroalkanes and dialdehydes are specifically designed to form polymers and will do so under most Henry conditions.[9][10][15] The goal here is not to prevent polymerization but to control it.

Solutions:

  • For Monofunctional Substrates: If polymerization is an issue, consider using a catalyst system with bulky ligands (e.g., certain chiral metal catalysts) which can create a sterically crowded environment around the reaction center, favoring the desired 1:1 adduct.[16][17][18]

  • For Bifunctional Substrates: To control the degree of polymerization, carefully manage stoichiometry, concentration, and reaction time. Following the reaction kinetics can help stop the reaction at the desired polymer chain length.[11]

Part 3: Key Reaction Pathways & Mechanisms

Understanding the competing reaction pathways is essential for effective troubleshooting.

Henry_Pathways cluster_main Main Henry Reaction cluster_side Polymerization Side Reaction A R-CHO + R'-CH2NO2 B Nitronate Anion (R'-CHNO2)⁻ A->B + Base (-H⁺) C β-Nitro Alkoxide B->C + R-CHO C->A Retro-Henry D Desired Product (β-Nitro Alcohol) C->D + H⁺ E Nitroalkene (Michael Acceptor) D->E - H₂O (Heat/Base) F Dimer Anion E->F + Nitronate (B) G Polymer Chain F->G + n(Nitroalkene)

Caption: Competing pathways of the desired Henry reaction versus the polymerization side reaction.

Part 4: Experimental Protocol Example
Optimized Protocol for the Henry Reaction of Benzaldehyde with Nitromethane to Minimize Polymerization

This protocol incorporates the principles discussed above to favor the formation of 1-phenyl-2-nitroethanol.

Reagents & Equipment:

  • Benzaldehyde (purified, free of benzoic acid)

  • Nitromethane

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

  • Round-bottom flask with stir bar

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq) and nitromethane (1.5 eq). Dissolve the mixture in anhydrous THF (to achieve a ~0.5 M concentration of benzaldehyde).

  • Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature reaches 0-5°C.

  • Base Addition: Slowly add triethylamine (0.15 eq) dropwise via syringe over 10 minutes. Crucially, ensure the internal temperature does not rise above 10°C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0-5°C. Monitor the consumption of benzaldehyde by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 2-4 hours. Avoid letting the reaction run for an extended period after the starting material is consumed, as this can increase the risk of side reactions.[6]

  • Workup: Once the reaction is complete, quench by adding cold, dilute HCl (1M) until the pH is ~6-7. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature (<30°C) to yield the crude β-nitro alcohol.[8] The product can then be purified by flash column chromatography.

References
  • Odd–Even Effects Leading to Alternating Polymerization and Macrocyclization in Nitroaldol Reaction Systems. ChemNanoMat. [Link]

  • Henry reaction. Wikipedia. [Link]

  • Odd-even Effects Leading to Alternating Polymerization and Macrocyclization in Nitroaldol Reaction Systems. ChemRxiv. [Link]

  • Polymerization, Stimuli‐induced Depolymerization, and Precipitation‐driven Macrocyclization in a Nitroaldol Reaction System. Chemistry – A European Journal. [Link]

  • Odd-even Effects Leading to Alternating Polymerization and Macrocyclization in Nitroaldol Reaction Systems. ChemRxiv. [Link]

  • Odd–Even Effects Leading to Alternating Polymerization and Macrocyclization in Nitroaldol Reaction Systems. ResearchGate. [Link]

  • Henry Reaction. Master Organic Chemistry. [Link]

  • Henry Reaction. Organic Chemistry Portal. [Link]

  • Recent advances in catalysts for the Henry reaction. ResearchGate. [Link]

  • Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Angewandte Chemie International Edition. [Link]

  • A Recyclable Thermoresponsive Catalyst for Highly Asymmetric Henry Reactions in Water. MDPI. [Link]

  • Cannizzaro reaction. Wikipedia. [Link]

  • Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Sciencemadness Discussion Board. [Link]

  • Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components. New Journal of Chemistry. [Link]

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules. [Link]

  • Optimization of the Henry reaction. ResearchGate. [Link]

  • Henry Reaction - Common Conditions. Organic Chemistry Data. [Link]

  • Cannizzaro Reaction. GeeksforGeeks. [Link]

  • Henry Reaction. YouTube. [Link]

  • Cannizzaro Reaction. Chemistry LibreTexts. [Link]

  • Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline. [Link]

  • Effect of bases on Henry reaction at rt a. ResearchGate. [Link]

Sources

Stability of difluoromethoxy group under acidic hydrolysis conditions

Technical Support Hub: Difluoromethoxy ( ) Stability Guide

Executive Summary

The difluoromethoxy group (

1In standard acidic hydrolysis conditions used for organic synthesis (e.g., deprotection of Boc, esters, or acetals), the 

group is stable.

This guide details the stability limits, mechanistic underpinnings, and validation protocols for researchers working with this moiety.

Module 1: Stability Diagnostic & Decision Tree

Use this flowchart to determine if your specific reaction conditions pose a risk to the

GStartStart: Evaluate Acidic ConditionsAcidTypeSelect Acid TypeStart->AcidTypeWeakAcidAqueous Mineral Acids(HCl, H2SO4 < 6N)or Organic Acids (TFA, AcOH)AcidType->WeakAcidStandard DeprotectionLewisAcidStrong Lewis Acids(BBr3, AlCl3)AcidType->LewisAcidDemethylation ReagentsSuperAcidSuperacids / Dehydrating(Conc. H2SO4, TfOH > 100°C)AcidType->SuperAcidForcing ConditionsTempCheckTemperature CheckWeakAcid->TempCheckCautionCAUTIONSlow cleavage possible.Monitor via 19F NMR.LewisAcid->CautionStandard (0°C to RT)UnsafeUNSTABLEHigh risk of hydrolysis to Phenol + Formate/HF.LewisAcid->UnsafeReflux / Extended TimeSuperAcid->UnsafeSafeSTABLE-OCHF2 remains intact.Proceed with reaction.TempCheck->Safe< 100°C (Reflux)TempCheck->Caution> 120°C (Sealed Tube)

Figure 1: Stability decision matrix for difluoromethoxy-containing substrates. Green paths indicate safe operating windows.

Module 2: Troubleshooting & FAQs

Q1: I am removing a Boc group with 50% TFA/DCM. Will my group survive?

Answer: Yes. The difluoromethoxy group is completely stable to Trifluoroacetic Acid (TFA) at room temperature. The electron-withdrawing nature of the two fluorine atoms lowers the electron density on the oxygen, making it significantly less basic than a standard methoxy group. Protonation—the first step of acid cleavage—is energetically unfavorable under these conditions.

Q2: Can I use Boron Tribromide ( ) to cleave a methoxy group in the presence of an group?

Answer: Generally, Yes (with optimization). This is a common orthogonal strategy.

  • Methoxy (

    
    ):  Oxygen is electron-rich 
    
    
    Fast coordination
    
    
    Rapid cleavage.
  • Difluoromethoxy (

    
    ):  Oxygen is electron-poor 
    
    
    Poor coordination
    
    
    Very slow cleavage.
  • Protocol Tip: Run the reaction at

    
     to 
    
    
    . Avoid reflux, as elevated temperatures may force the cleavage of the fluorinated ether [1].
Q3: I see a new peak in my LC-MS after heating in HCl. Is it the hydrolyzed phenol?

Answer: Unlikely. While

  • Check: Look for hydrolysis of other groups (amides, esters, nitriles).

  • Verify: The hydrolysis product of

    
     is the phenol (
    
    
    ). Check the mass spectrum for a loss of
    
    
    (
    
    
    ). If the mass loss corresponds to something else, the ether is intact.

Module 3: Mechanistic Insight (The "Fluorine Effect")

The stability of the difluoromethoxy group is dictated by the Inductive Effect (


)
  • Reduced Basicity: Fluorine is the most electronegative element. Two fluorines pull electron density away from the ether oxygen.

  • Protonation Barrier: Acid hydrolysis requires the oxygen to accept a proton (

    
    ). Because the oxygen is electron-deficient, it resists protonation.
    
  • Bond Strength: The

    
     bond is one of the strongest in organic chemistry (
    
    
    ), further stabilizing the gem-difluoro carbon against nucleophilic attack.
Comparative Data Table
PropertyMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Acid Stability Labile (cleaves w/ HI, BBr3)Stable (survives TFA, HCl)Very High (survives conc. H2SO4)
Metabolic Stability Low (O-demethylation)High (Blocks metabolism)Very High
Lipophilicity (

)



H-Bond Donor? NoYes (Weak donor) No

NMR Shift
N/A

to

(d)

(s)

Table 1: Physicochemical comparison of ether bioisosteres [2, 3].

Module 4: Validation Protocol (Standard Operating Procedure)

If you suspect degradation, perform this self-validating experiment using

Experiment: Acid Stress Test

Objective: Quantify stability of Substrate-OCHF2 in

Materials:

  • Substrate (

    
    )
    
  • Solvent:

    
     or 
    
    
  • Acid:

    
    
    
    
    (aqueous)
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    )

Workflow:

  • Baseline Scan: Dissolve substrate and internal standard in deuterated solvent. Acquire

    
     NMR (un-decoupled).
    
    • Expected Signal: Doublet at

      
       (
      
      
      ).
  • Stress Condition: Add

    
    
    
    
    (
    
    
    ) to the tube (or run in a separate vial if heating is required).
  • Incubation: Heat to

    
     for 4 hours.
    
  • Analysis: Acquire

    
     NMR.
    
    • Pass: Integration ratio of Substrate : Standard remains constant.

    • Fail: Appearance of fluoride ion (

      
      ) peak at 
      
      
      (aqueous) or loss of doublet signal.
Visualizing the NMR Signature

NMRSignal19F Signal: -81.5 ppmSplittingMultiplicity: Doublet (d)Signal->SplittingCaused byCouplingJ(H-F) Constant: ~73 HzSplitting->Coupling1H Interaction

Figure 2: Characteristic NMR signature of the difluoromethoxy group.

References

  • Ni, C., & Hu, J. (2016). Recent advances in the synthetic application of difluorocarbene. Synthesis, 48(1), 1-19. Link

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry, 60(5), 1626-1631. Link

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • BenchChem. (2025).[1][2] The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Link

Technical Support Center: Overcoming Low Solubility of Fluorinated Phenethylamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of low aqueous solubility encountered with fluorinated phenethylamine salts. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: A Problem-Solution Approach

This section is designed to help you navigate specific experimental roadblocks. Each problem is followed by a series of potential causes and detailed, actionable solutions.

Problem 1: My fluorinated phenethylamine salt precipitates out of aqueous buffer during my assay.

Potential Cause A: pH of the medium is close to or above the pKa of the phenethylamine.

  • Scientific Rationale: Phenethylamines are weak bases.[1] Their salt forms are generally more water-soluble due to the ionization of the amine group.[2] However, if the pH of the solution approaches the pKa of the amine, the equilibrium will shift towards the un-ionized, free base form of the compound. This free base is typically significantly less soluble than the corresponding salt, leading to precipitation. Fluorination can further influence the pKa of the amine group due to the strong electron-withdrawing nature of fluorine, potentially lowering the pKa compared to its non-fluorinated analog and making it more susceptible to deprotonation at a lower pH.[3][4]

  • Solution:

    • Determine the pKa: If not already known, determine the pKa of your specific fluorinated phenethylamine.

    • Adjust the pH: Maintain the pH of your aqueous solution at least 2 pH units below the pKa of the amine to ensure it remains in its protonated, more soluble salt form.[5][6] This is a fundamental strategy for improving the solubility of ionizable compounds.[7]

    • Use a suitable buffer: Employ a buffer system with sufficient capacity to maintain the desired pH throughout your experiment, especially if other components in your assay could alter the pH.

Potential Cause B: The intrinsic solubility of the salt is low, even at an optimal pH.

  • Scientific Rationale: While salt formation generally improves solubility, it is not a guarantee of high aqueous solubility.[8] The crystal lattice energy of the salt can play a significant role; a highly stable crystal lattice will require more energy to break apart, resulting in lower solubility.[9] Fluorination can increase lipophilicity, which may lead to a decrease in aqueous solubility.[4][10]

  • Solutions:

    • Co-solvent Systems: Introduce a water-miscible organic co-solvent to the aqueous buffer.[5][]

      • Mechanism: Co-solvents work by reducing the polarity of the aqueous medium, which decreases the energy required to create a cavity for the solute and can disrupt the water's hydrogen bonding network, making it more favorable for the non-polar parts of your molecule to be solvated.[]

      • Common Co-solvents: Polyethylene glycol (PEG), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO) are frequently used.[][12]

      • Experimental Protocol: Co-solvent Screening

        • Prepare a stock solution of your fluorinated phenethylamine salt in a suitable organic solvent (e.g., DMSO).

        • Create a series of aqueous buffers with varying concentrations of a co-solvent (e.g., 5%, 10%, 20% PEG 400).

        • Add a small aliquot of your stock solution to each co-solvent buffer and observe for precipitation.

        • Quantify the solubility in the most promising systems using a suitable analytical method like HPLC.[13]

    • Use of Surfactants: Incorporate a surfactant at a concentration above its critical micelle concentration (CMC).

      • Mechanism: Surfactants form micelles in aqueous solutions, which have a hydrophobic core and a hydrophilic exterior. Your lipophilic fluorinated phenethylamine can partition into the hydrophobic core of these micelles, effectively increasing its apparent solubility.[14]

      • Common Surfactants: Tween 80, Polysorbate 20, and Sodium Dodecyl Sulfate (SDS).

Problem 2: I am observing inconsistent results in my biological assays, potentially due to poor solubility.

Potential Cause: The compound is not fully dissolved or is precipitating over the time course of the experiment.

  • Scientific Rationale: Undissolved compound will lead to an overestimation of the concentration in your stock solutions and subsequently, inaccurate dilutions for your assays. If the compound precipitates during the assay, the effective concentration will decrease over time, leading to variability in your results.

  • Solutions:

    • Visual Inspection and Filtration: Always visually inspect your solutions for any particulate matter. It is good practice to filter your stock solutions through a 0.22 µm filter to remove any undissolved material.

    • Kinetic vs. Thermodynamic Solubility Measurement: Understand the difference between kinetic and thermodynamic solubility. High-throughput screening methods often measure kinetic solubility, which can be higher than the true thermodynamic solubility and may lead to supersaturated, unstable solutions.[15]

      • Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

        • Add an excess amount of your solid fluorinated phenethylamine salt to your chosen aqueous buffer.

        • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.[15]

        • Separate the solid and liquid phases by centrifugation and/or filtration.

        • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., LC-UV or LC-MS/MS).[13][15]

        • It is also crucial to analyze the remaining solid to check for any phase transformations (e.g., from a salt to a free base).[15][16][17]

    • Solid Dispersions: For preclinical or formulation development, consider creating a solid dispersion of your compound.

      • Mechanism: This involves dispersing your hydrophobic drug in a hydrophilic carrier matrix at a solid state.[18] This can enhance the dissolution rate and solubility by presenting the drug in an amorphous, high-energy state and improving its wettability.[19][20][21][22]

      • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[18][20]

Frequently Asked Questions (FAQs)

Q1: Why is my fluorinated phenethylamine salt less soluble than its non-fluorinated parent compound?

A1: While salt formation generally increases aqueous solubility, the introduction of fluorine can have competing effects. Fluorine is highly electronegative and can alter the electron distribution in the molecule, which can impact its pKa.[4] More significantly, fluorination often increases the lipophilicity of a molecule.[3][10] This increased "greasiness" can lead to a less favorable interaction with water, thereby reducing overall solubility. The balance between the increased solubility from the salt form and the decreased solubility from increased lipophilicity will determine the final aqueous solubility.

Q2: Can I use cyclodextrins to improve the solubility of my fluorinated phenethylamine salt?

A2: Yes, cyclodextrins are an excellent option to consider.

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[23][24] Your lipophilic fluorinated phenethylamine can form an inclusion complex by partitioning into the hydrophobic core of the cyclodextrin molecule.[23][25] This complex has a hydrophilic exterior, which significantly enhances the apparent water solubility of the guest molecule.[24][25][26]

  • Types of Cyclodextrins: Natural cyclodextrins (α, β, γ) and their chemically modified derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used. The modified cyclodextrins often offer improved solubility and a better safety profile.[26][27]

  • Consideration: The size of the cyclodextrin cavity must be appropriate to accommodate your molecule. For many drug-like molecules, β-cyclodextrin and its derivatives are a good starting point.

Q3: What is a prodrug approach and can it help with solubility issues?

A3: A prodrug is a biologically inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[28] This is a viable strategy if you are in the drug development phase.

  • Mechanism for Improving Solubility: A highly soluble promoiety, such as a phosphate group, can be attached to your fluorinated phenethylamine.[29][30] This creates a new molecule with significantly higher aqueous solubility. Once administered, enzymes like phosphatases can cleave the promoiety, releasing the active drug at the site of action.[30][31]

  • Example: For amines, N-Mannich bases have been used to create more soluble prodrugs that are stable at low pH but convert to the parent drug at physiological pH.[31]

Visualizations and Data

Diagram: Logical Workflow for Troubleshooting Solubility Issues

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Formulation Strategies Precipitation Precipitation Check_pH Is pH 2 units below pKa? Precipitation->Check_pH Measure_Solubility Measure Thermodynamic Solubility Check_pH->Measure_Solubility If pH is optimal Co_solvents Co-solvent Screening (PEG, PG, DMSO) Measure_Solubility->Co_solvents If solubility is low Surfactants Surfactant Screening (Tween, SDS) Measure_Solubility->Surfactants Cyclodextrins Cyclodextrin Complexation (HP-β-CD) Measure_Solubility->Cyclodextrins Solid_Dispersion Solid Dispersion (PVP, HPMC) Measure_Solubility->Solid_Dispersion

Caption: A stepwise approach to diagnosing and solving solubility problems with fluorinated phenethylamine salts.

Table 1: Common Co-solvents and Their Properties

Co-solventPolarityCommon Use LevelNotes
Ethanol High5-20%Can sometimes cause precipitation upon dilution.
Propylene Glycol (PG) Medium10-40%Generally well-tolerated.
Polyethylene Glycol 400 (PEG 400) Medium10-50%A good choice for a wide range of compounds.
Dimethyl Sulfoxide (DMSO) High<10% (in vivo)High solubilizing power, but can have toxicological implications at higher concentrations.[5]

References

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025, July 1). Jetir.org. Retrieved February 22, 2026, from [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. Retrieved February 22, 2026, from [Link]

  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. (n.d.). Universal Journal of Pharmaceutical Research. Retrieved February 22, 2026, from [Link]

  • SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. (2015, March 13). International Journal of Pharmaceutical Sciences and Research. Retrieved February 22, 2026, from [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (2023, April 13). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • The Dark Side of Fluorine. (2019, June 20). ACS Medicinal Chemistry Letters. Retrieved February 22, 2026, from [Link]

  • Prodrugs for Amines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Prodrug Strategies for Enhanced Solubility. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]

  • The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online. Retrieved February 22, 2026, from [Link]

  • Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. (n.d.). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. (2017, May 15). PubMed. Retrieved February 22, 2026, from [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022, April 1). PubMed. Retrieved February 22, 2026, from [Link]

  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. (2025, August 7). Journal of Pharmaceutical Sciences. Retrieved February 22, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect. Retrieved February 22, 2026, from [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. (2026, February 9). Pharmaceutical Technology. Retrieved February 22, 2026, from [Link]

  • Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. (2025, April 28). IRIS . Retrieved February 22, 2026, from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved February 22, 2026, from [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2015, December 29). MDPI. Retrieved February 22, 2026, from [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific. Retrieved February 22, 2026, from [Link]

  • (PDF) Prodrugs for Amines. (2025, October 16). ResearchGate. Retrieved February 22, 2026, from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. Retrieved February 22, 2026, from [Link]

  • CHAPTER 2: Tactics to Improve Solubility. (2021, August 27). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution. Retrieved February 22, 2026, from [Link]

  • Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. (2025, April 5). Asian Journal of Pharmaceutical Research. Retrieved February 22, 2026, from [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. Retrieved February 22, 2026, from [Link]

  • (PDF) Solubility and dissolution enhancement strategies: Current understanding and recent trends. (2025, August 7). ResearchGate. Retrieved February 22, 2026, from [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press. Retrieved February 22, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Retrieved February 22, 2026, from [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (2024, May 29). Hilaris Publisher. Retrieved February 22, 2026, from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018, September 15). SciSpace. Retrieved February 22, 2026, from [Link]

  • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Phenethylamine hydrochloride. (n.d.). Solubility of Things. Retrieved February 22, 2026, from [Link]

  • Co-solvent and Complexation Systems. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. (n.d.). Asian Journal of Pharmacy and Technology. Retrieved February 22, 2026, from [Link]

  • Phenethylamine. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Review on Enhancement of Solubilization Process. (n.d.). Science Alert. Retrieved February 22, 2026, from [Link]

  • Solubility Enhancement of Drugs. (2022, January 1). International Journal of Pharmaceutical Research and Applications. Retrieved February 22, 2026, from [Link]

  • 16.4: The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

  • NN-dimethyl-2-fluoro-2-phenylethylamine: preparation and solvolysis in aqueous acetone. (n.d.). Journal of the Chemical Society C: Organic. Retrieved February 22, 2026, from [Link]

Sources

Technical Support Center: Resolution of Chiral Impurities in Substituted Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Context: Enantiomeric Purity Optimization

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for the chiral resolution of substituted phenethylamines. This class of compounds—central to neurochemistry, pharmaceutical intermediates, and forensic standards—presents unique challenges due to the basicity of the amine and the tendency of their salts to form amorphous oils rather than defined crystal lattices.

This guide is not a textbook; it is a dynamic troubleshooting workflow designed to resolve specific failure modes in your separation protocols.

Module 1: Classical Diastereomeric Crystallization

The Issue: "My salt is oiling out instead of crystallizing."

Root Cause Analysis

Phenethylamine salts (particularly tartrates and mandelates) often possess low melting points and high lattice energies. "Oiling out" (Liquid-Liquid Phase Separation) occurs when the solution temperature drops below the saturation point of the salt before it drops below the melting point of the solvated salt. This creates a supersaturated oil phase that traps impurities, preventing purification.[1]

Troubleshooting Protocol: The "Double-Solvent" Rescue

If you are observing an oil layer at the bottom of your flask, do not cool further. Follow this recovery procedure.

Reagents:

  • Resolving Agent: (

    
    )-(+)-Tartaric acid (most common for 
    
    
    
    -amine targeting).
  • Solvent A: Methanol (Good solubility).

  • Solvent B: Isopropyl Acetate or Ethanol (Poor solubility/Anti-solvent).

Step-by-Step Recovery:

  • Re-dissolution: Reheat the mixture to boiling until the oil phase completely dissolves into a homogeneous solution.

  • The Fog Point: Add Solvent B dropwise to the boiling solution until a faint, persistent cloudiness (the "fog point") appears.

  • Clearance: Add just enough Solvent A to make the solution clear again.

  • Seeding (Critical): Allow the solution to cool to roughly 50°C. Add <1 mg of pure seed crystal (if available) or scratch the glass interface vigorously.

  • Insulated Cooling: Wrap the flask in aluminum foil and a towel. Slow cooling (1-2°C/min) keeps the system in the metastable zone longer, favoring crystal growth over oil formation.

Decision Logic: Crystallization Workflow

CrystallizationLogic Start Start: Hot Homogeneous Solution Cool Cool Slowly (1-2°C/min) Start->Cool Check Observation at 40-50°C Cool->Check Crystals Crystals Forming Check->Crystals White Solid Oil Oiling Out (Droplets/Layer) Check->Oil Viscous Liquid Success Continue Cooling -> Filter Crystals->Success Remedy Reheat to Boil Oil->Remedy AddSolvent Add Anti-solvent to Fog Point Then clear with Solvent A Remedy->AddSolvent Seed Seed at Metastable Zone AddSolvent->Seed Seed->Cool

Caption: Logic flow for managing Liquid-Liquid Phase Separation (Oiling Out) during salt resolution.

Module 2: Enzymatic Kinetic Resolution (Biocatalysis)

The Issue: "The reaction stalls at 40-45% conversion, or selectivity (


-value) is poor."
Technical Insight

For primary amines like 1-phenylethylamine derivatives, Candida antarctica Lipase B (CALB) (e.g., Novozym 435) is the gold standard. However, the reaction produces a byproduct (alcohol) that can cause the reverse reaction. Furthermore, the choice of acyl donor is the single biggest variable affecting rate.

Optimization Table: Acyl Donor Selection
Acyl DonorRelative RateSelectivity (

)
ProsCons
Ethyl Acetate Low (1x)ModerateCheap, available.Slow; Ethanol byproduct inhibits enzyme.
Isopropyl Acetate Medium (5x)GoodIsopropanol byproduct is less inhibitory.Requires higher enzyme loading.
Ethyl Methoxyacetate High (20-50x) Excellent Methoxy group activates carbonyl via induction. More expensive; requires specific sourcing.
FAQ: Why is my reaction stalling?

A: It is likely "Product Inhibition" or "Equilibrium Limitation."

  • The Fix: Switch to an irreversible acyl donor or remove the byproduct.

  • Protocol: Use Ethyl Methoxyacetate in Methyl tert-butyl ether (MTBE). The methoxy group increases the electrophilicity of the carbonyl, drastically increasing the reaction rate (

    
    ) and preventing the reverse reaction.
    

Standard EKR Protocol for Phenethylamines:

  • Substrate: 10 mmol Racemic Amine.

  • Solvent: 50 mL MTBE (dry).

  • Acyl Donor: 5 mmol Ethyl Methoxyacetate (0.5 eq).

  • Catalyst: 200 mg Novozym 435 (immobilized CALB).

  • Condition: Shake at 30°C. Monitor via Chiral HPLC.

  • Stop Point: Quench when conversion reaches 49-50%. Do not exceed 50% or the enantiomeric excess (

    
    ) of the product will drop.
    

Module 3: Chiral SFC (Supercritical Fluid Chromatography)

The Issue: "I have severe peak tailing and cannot separate the enantiomers at prep scale."

Root Cause Analysis

Substituted phenethylamines are basic. The silica support in chiral columns (even coated polysaccharide columns like Chiralpak AD-H or IG) has residual silanol groups (


). These are acidic.[2]


This ion-exchange interaction causes the "tailing" that ruins resolution.
Troubleshooting Guide: Mobile Phase Additives

You must use a basic additive to suppress silanol ionization.

AdditiveConcentrationApplicationNote
Diethylamine (DEA) 0.1% - 0.2%Standard Basic AminesVolatile, easy to remove.
Isopropylamine (IPA) 0.1% - 0.5%Sterically Hindered AminesStronger silanol suppression.
Ethanolamine 0.1%Primary AminesUse if DEA fails; harder to remove.
SFC Configuration Diagram

SFCFlow CO2 Liquid CO2 (Main Mobile Phase) Mixer High Pressure Mixer (100-150 bar) CO2->Mixer Modifier MeOH + 0.2% DEA (Co-Solvent) Modifier->Mixer Column Chiral Stationary Phase (Amylose/Cellulose) Mixer->Column Supercritical Fluid Detector PDA / MS Detection Column->Detector Separated Enantiomers BPR Back Pressure Regulator Detector->BPR Collection Fraction Collection (Cyclone Separator) BPR->Collection Gas/Liquid Separation

Caption: SFC flow path highlighting the critical addition of basic additives (DEA) in the modifier stream.

Module 4: Analytical Validation

Question: "How do I confirm the optical purity (


)?"

The Formula:



Recommended Analytical Method:

  • Instrument: HPLC or UHPLC.

  • Column: Chiralpak IG-3 or AD-3 (3µm particle size for higher resolution).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (or 254 nm depending on substitution).

  • Target:

    
     ee for pharmaceutical applications.
    

References

  • Paetzold, J., & Bäckvall, J. E. (2005).[3] Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society.

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. (Context on CALB mechanisms).

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (Foundational text on Tartaric Acid resolution protocols).

  • Chromatography Online. (2026). Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification.[4]

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of 3-difluoromethoxy-PEA

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Profile & Fragmentation Guide: 3-Difluoromethoxy-Phenethylamine

Executive Summary

In the evolving landscape of New Psychoactive Substances (NPS), the identification of fluorinated phenethylamines presents a distinct challenge to forensic and clinical toxicology. 3-Difluoromethoxy-phenethylamine (3-DFM-PEA) is a structural analog of the classic phenethylamine backbone, characterized by the inclusion of a difluoromethoxy (-OCHF₂) group at the meta position.

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-DFM-PEA. Unlike standard library matching, which fails with novel analogs, this document explicates the mechanistic causality of fragmentation under Electron Ionization (EI) and Electrospray Ionization (ESI). We compare its spectral signature against key alternatives—specifically its non-fluorinated analog (3-Methoxy-PEA) and its positional isomer (4-Difluoromethoxy-PEA)—to equip researchers with self-validating identification protocols.

Chemical Identity & Properties

PropertySpecification
Systematic Name 2-(3-(Difluoromethoxy)phenyl)ethan-1-amine
Formula C₉H₁₁F₂NO
Molecular Weight 187.19 g/mol
Monoisotopic Mass 187.0812 Da
Key Substituent Difluoromethoxy (-OCHF₂), Mass shift +66 Da vs -H

Mass Spectrometry Fragmentation Analysis

Electron Ionization (EI) – GC-MS

Under standard 70 eV EI conditions, phenethylamines undergo a predictable but rapid fragmentation dominated by alpha-cleavage.

  • Alpha-Cleavage (Primary Mechanism): The radical cation formed at the nitrogen atom triggers the cleavage of the Cα-Cβ bond. This results in a charge-retaining amine fragment and a neutral radical benzyl species.

  • Diagnostic Ion (Base Peak): For primary amines like 3-DFM-PEA, this invariably yields the immonium ion

    
     at m/z 30 .
    
  • Secondary Fragmentation: The benzyl radical can ionize (often via charge migration prior to cleavage in related pathways) to form the substituted benzyl cation. For 3-DFM-PEA, the benzyl moiety (3-difluoromethoxy-benzyl) corresponds to m/z 144 .

Predicted EI Spectrum Highlights:

  • m/z 30 (Base Peak, 100%):

    
    
    
  • m/z 144 (~10-20%):

    
    , the 3-difluoromethoxybenzyl cation.
    
  • m/z 187 (<1%): Molecular ion

    
    . Usually weak or absent in primary PEAs.
    
  • m/z 93: Loss of the -CHF₂ group (51 Da) from the benzyl cation (144 - 51 = 93), forming a phenoxy-like cation.

Electrospray Ionization (ESI) – LC-MS/MS

ESI provides a softer ionization, preserving the molecular ion as a protonated species.

  • Precursor Ion: m/z 188

    
    .
    
  • Primary Transition (In-Source/CID): Loss of ammonia (NH₃, 17 Da).

    • 
       (Characteristic neutral loss for primary amines).
      
  • Secondary Transition: Loss of the difluoromethyl radical or HF elimination depending on collision energy.

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic pathway for both EI and ESI ionization modes.

FragmentationPathway M_EI Molecular Ion (EI) [M]+• m/z 187 Alpha_Cleavage Alpha-Cleavage M_EI->Alpha_Cleavage 70 eV Base_Peak Immonium Ion [CH2=NH2]+ m/z 30 (Base Peak) Alpha_Cleavage->Base_Peak Major Path Benzyl_Ion 3-Difluoromethoxy- benzyl Cation [Ar-CH2]+ m/z 144 Alpha_Cleavage->Benzyl_Ion Minor Path M_ESI Protonated Ion (ESI) [M+H]+ m/z 188 Ammonia_Loss Neutral Loss (-NH3) M_ESI->Ammonia_Loss CID Fragment_171 Product Ion [M+H-NH3]+ m/z 171 Ammonia_Loss->Fragment_171 -17 Da

Caption: Figure 1. Mechanistic fragmentation pathways of 3-difluoromethoxy-PEA under EI and ESI conditions.

Comparative Guide: 3-DFM-PEA vs. Alternatives

This section compares 3-DFM-PEA with its closest chemical relatives to aid in differentiation.

Table 1: Spectral Differentiation Matrix
AnalyteStructure DiffMWEI Base PeakEI Diagnostic IonESI ParentDifferentiation Strategy
3-DFM-PEA -OCHF₂ (meta)187m/z 30m/z 144 188Target Analyte
3-Methoxy-PEA -OCH₃ (meta)151m/z 30m/z 108 152Mass Shift (-36 Da). Easy to distinguish by MW.
4-DFM-PEA -OCHF₂ (para)187m/z 30m/z 144188Isobaric. Indistinguishable by standard MS. Requires Derivatization or RT.
3-CF3-PEA -CF₃ (meta)189m/z 30m/z 159190Mass Shift (+2 Da). Differentiated by high-res MS.
Critical Analysis: The Isomer Problem

The most significant analytical risk is the confusion between 3-DFM-PEA and 4-DFM-PEA (and the 2-isomer).

  • Problem: Both yield identical primary fragments (m/z 30) and identical molecular weights (187).

  • Solution (Protocol): Chemical Derivatization .

    • Using Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA) adds a heavy fluoroacyl group to the amine.

    • While the base peaks may remain similar, the retention time (RT) on non-polar columns (e.g., DB-5MS) typically separates meta and para isomers due to boiling point differences (Para often elutes last due to symmetry/packing, though experimental verification is required).

Experimental Protocols

Protocol A: GC-MS Screening (Self-Validating)
  • Instrument: Agilent 7890B/5977B or equivalent.

  • Column: HP-5MS UI (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless, 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 50°C (1 min) → 20°C/min → 300°C (5 min).

  • Validation Check:

    • Observe m/z 30 (Confirm Primary Amine).

    • Observe m/z 144 (Confirm Difluoromethoxy-benzyl core).

    • If m/z 144 is absent, suspect non-fluorinated analog.

Protocol B: Isomer Differentiation via TFA Derivatization
  • Aliquot: 50 µL of sample extract.

  • Reagent: Add 50 µL TFAA (Trifluoroacetic anhydride).

  • Incubate: 60°C for 20 mins.

  • Dry: Evaporate to dryness under N₂ stream.

  • Reconstitute: 100 µL Ethyl Acetate.

  • Analyze: Inject via GC-MS.

    • Result: The derivatized amine will show a molecular ion of m/z 283 (187 + 97 [TFA] - 1 [H]).

    • Benefit: Improved chromatographic peak shape and resolution between isomers.

Analytical Workflow Diagram

Workflow Sample Unknown Sample (Powder/Biofluid) Extract LLE Extraction (Basic pH) Sample->Extract Split Split Sample Extract->Split Direct Direct GC-MS (Screening) Split->Direct Deriv TFAA Derivatization (Isomer Res.) Split->Deriv Data1 Data: m/z 30, 144 Direct->Data1 Data2 Data: RT Shift m/z 283 Deriv->Data2

Caption: Figure 2. Recommended analytical workflow for unambiguous identification.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. Version 3.11. Available at: [Link]

  • NIST Mass Spectrometry Data Center. (2023).[1] NIST / EPA / NIH Mass Spectral Library (NIST 23). National Institute of Standards and Technology.[1] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for alpha-cleavage mechanisms).

Sources

Technical Comparison: HPLC Retention Profiles of 3-Methoxy vs. 3-Difluoromethoxy Phenethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the chromatographic behavior of 3-methoxy phenethylamine (3-MeO-PEA) versus its fluorinated analog, 3-difluoromethoxy phenethylamine (3-OCF₂H-PEA) .[1]

Core Finding: In standard Reverse-Phase HPLC (RP-HPLC) using a C18 stationary phase, 3-difluoromethoxy phenethylamine exhibits a longer retention time than 3-methoxy phenethylamine.[1]

Mechanism: This retention shift is driven by the increased lipophilicity of the difluoromethoxy group (


LogP 

+0.3 relative to methoxy), where the electron-withdrawing fluorine atoms reduce the polarity of the ether linkage, outweighing the weak hydrogen-bond donor potential of the terminal proton.

Part 1: Scientific Analysis & Chemical Properties[2][3]

To predict and validate the separation of these analogs, one must understand the physicochemical differences introduced by the fluorination of the methoxy group.

Lipophilicity and LogP

Retention in RP-HPLC is primarily governed by hydrophobic partitioning between the mobile phase and the non-polar stationary phase (C18).

  • 3-Methoxy Group (-OCH₃): The oxygen atom acts as a hydrogen bond acceptor.[1] The methyl group is moderately lipophilic. The parent compound, Anisole (Methoxybenzene), has an experimental LogP of approximately 2.11 .[1]

  • 3-Difluoromethoxy Group (-OCF₂H): Fluorine is highly electronegative and lipophilic.[1] While the terminal hydrogen renders the group a weak hydrogen bond donor (unlike the -OCF₃ group), the overall group is more lipophilic than a standard methoxy group. The parent compound, (Difluoromethoxy)benzene, has a computed LogP of approximately 2.40 .[1]

Electronic Effects & pKa
  • Basicity: Phenethylamines are basic amines.[1] The ether oxygen in the 3-position exerts an inductive effect on the aromatic ring.

  • Fluorine Impact: The -OCF₂H group is a stronger electron-withdrawing group (EWG) than -OCH₃.[1] This withdraws electron density from the aromatic ring, which may slightly decrease the pKa of the ethylamine side chain (via through-bond induction, though distance attenuates this).

  • Chromatographic Implication: At standard acidic HPLC pH (pH 2-3), both molecules will be fully protonated (

    
    ).[1] The slight pKa difference is negligible for retention compared to the significant lipophilicity shift.
    
Structural Interaction Logic (Diagram)

ChemicalProperties cluster_0 3-Methoxy PEA cluster_1 3-Difluoromethoxy PEA MeO Methoxy (-OCH3) LogP Contribution: Moderate H-Bond Acceptor: Yes Result Elution Order: 3-MeO-PEA -> 3-OCF2H-PEA MeO->Result Lower Hydrophobicity DFM Difluoromethoxy (-OCF2H) LogP Contribution: High H-Bond Donor: Weak (C-H) DFM->Result Higher Hydrophobicity (Fluorine Effect)

Figure 1: Mechanistic drivers of retention time differences between the two analytes.

Part 2: Experimental Methodology

This protocol is designed to ensure baseline separation of the two analogs using a standard analytical workflow.

Equipment & Reagents[4][5][6][7]
  • HPLC System: Binary gradient pump, UV-Vis or PDA detector.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or equivalent), 4.6 x 150 mm, 5 µm particle size.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

  • Detection: 210 nm (Amine/Aromatic absorption) and 254 nm.[1]

Step-by-Step Protocol
  • Preparation of Standards:

    • Dissolve 1 mg of each hydrochloride salt in 1 mL of 10% ACN/Water.

    • Prepare a mixed standard containing 50 µg/mL of each analyte.

    • Critical Control: Filter samples through a 0.22 µm PTFE filter to prevent column clogging.

  • System Equilibration:

    • Flush column with 90% Mobile Phase A / 10% Mobile Phase B for 20 minutes at 1.0 mL/min.

    • Ensure baseline pressure stability (

      
       bar).
      
  • Gradient Method:

    Time (min) % Mobile Phase B Flow Rate (mL/min) Phase
    0.00 10 1.0 Injection
    2.00 10 1.0 Isocratic Hold
    12.00 60 1.0 Linear Gradient
    15.00 95 1.0 Wash

    | 17.00 | 10 | 1.0 | Re-equilibration |

  • Data Analysis:

    • Calculate Resolution (

      
      ) between peaks.[1] Target 
      
      
      
      .[1][2][3]
    • Verify peak symmetry (Tailing Factor

      
       should be 
      
      
      
      ).[1]
Analytical Workflow Diagram

HPLC_Workflow cluster_mechanism Separation Logic Start Sample Preparation (Dissolve in 10% ACN) Inject Injection (10 µL) Start->Inject Column Separation (C18 Column) Interaction with Hydrophobic Ligands Inject->Column Mobile Phase Gradient Detect UV Detection (210 nm) Column->Detect Elution Logic 3-MeO-PEA: Less Lipophilic -> Elutes First 3-OCF2H-PEA: More Lipophilic -> Elutes Second Column->Logic Data Data Processing Compare Retention Times (tR) Detect->Data

Figure 2: HPLC analytical workflow and separation logic.

Part 3: Results & Discussion

Predicted Retention Data

Based on the LogP differential (2.11 vs 2.[1]40) and standard C18 selectivity, the expected performance is summarized below.

AnalyteFunctional GroupLogP (Approx)Est.[1][4][5] Retention Time (min)*Elution Order
3-Methoxy PEA

1.41 (PEA base) +

~6.5 min1
3-Difluoromethoxy PEA

1.41 +

~7.8 min2

*Note: Absolute retention times vary by column dimensions and exact gradient slope.[1] The relative order remains constant.

Troubleshooting & Optimization
  • Co-elution: If peaks overlap, decrease the gradient slope (e.g., 10% to 40% B over 20 minutes).

  • Peak Shape: If amine tailing occurs, add 0.1% Triethylamine (TEA) to the mobile phase or increase buffer concentration to 20mM Ammonium Formate.[1]

  • Identification: The UV spectra will be similar (benzenoid band).[1] Confirmation should be performed via MS (Mass Spectrometry) where 3-MeO-PEA gives

    
     [M+H]+ ~152 and 3-OCF2H-PEA gives 
    
    
    
    [M+H]+ ~188.[1]

References

  • PubChem. (n.d.).[1][6] Anisole (Compound).[1][6][7] National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.).[1][6] (Difluoromethoxy)benzene (Compound).[1][6][8] National Library of Medicine. Retrieved from [Link]

  • Zafrani, Y., et al. (2019).[1] CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?. Journal of Medicinal Chemistry.[1][4][9] Retrieved from [Link]

  • Hansch, C., et al. (1977).[1][9] Substituent constants for correlation analysis. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

FTIR characteristic peaks for difluoromethoxy ether linkage

FTIR Fingerprinting: The Difluoromethoxy ( ) Ether Linkage

Executive Summary: The Fluorine Effect

In modern medicinal chemistry, the difluoromethoxy group (





Reliable identification of this group is critical during synthesis and quality control, particularly to distinguish it from its non-fluorinated precursors or over-fluorinated side products. This guide provides an in-depth comparative analysis of the FTIR spectral characteristics of the difluoromethoxy linkage, grounded in vibrational theory and experimental data.[1][2]

Comparative Spectral Analysis

The substitution of hydrogen atoms with fluorine drastically alters the dipole moment and reduced mass of the vibrating system. The table below outlines the critical spectral differentiators between the parent methoxy, the target difluoromethoxy, and the fully fluorinated trifluoromethoxy groups.

Table 1: Vibrational Signature Comparison[3]
FeatureMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
C-H Stretching (

)
2800–3000 cm⁻¹ Strong, multiple bands (

sym/asym).[3]
2950–3050 cm⁻¹ Weak to medium, often a distinct singlet or doublet. Blue-shifted due to F-induction.Absent Diagnostic silence in the C-H region (unless other alkyls are present).
C-F Stretching (

)
Absent 1050–1250 cm⁻¹ Very Strong. Often overlaps with C-O.1150–1350 cm⁻¹ Very Strong, broad.[4] Dominates the fingerprint region.
C-O-C Stretching (

)
1000–1260 cm⁻¹ Strong. Asym (Ar-O) ~1250, Sym (O-C) ~1050.1100–1200 cm⁻¹ Strong. Shifted and coupled with C-F modes.1200–1300 cm⁻¹ Strong. Often indistinguishable from C-F bands.
Deformation (

)
1350–1470 cm⁻¹

bending (umbrella/scissoring).
1300–1400 cm⁻¹

bending (often weak/obscured).
~700–800 cm⁻¹

deformation.

Detailed Vibrational Assignment for

The C-H Anomaly ( )

Unlike the standard alkyl C-H stretch, the proton in the

  • Electronic Effect: The strong inductive effect of fluorine pulls electron density away from the C-H bond, shortening it and increasing the force constant. This results in a blue shift (higher frequency) compared to a standard methyl group.

  • Position: Typically observed between 2950 and 3050 cm⁻¹ .

  • Intensity: The bond is less polarizable than a standard C-H, often resulting in a weaker signal.[5]

  • Differentiation: In aromatic ethers, this peak can overlap with Ar-H stretching (3000–3100 cm⁻¹). However, the

    
     C-H stretch is often sharper and distinct from the multiplet pattern of aromatic protons.
    
The Fluorine "Blanket" ( and )

The "fingerprint" region (1000–1400 cm⁻¹) is dominated by the C-F stretching vibrations.

  • Coupling: The C-F stretching modes are not isolated; they couple strongly with the C-O-C ether linkage vibrations. This creates a complex set of bands rather than a single clean peak.[4][6]

  • Diagnostic Pattern: Look for a strong, broad doublet or multiplet in the 1050–1200 cm⁻¹ range . This is the "heartbeat" of the fluoroether.

  • Comparison:

    • 
      : Shows distinct C-O bands at ~1250 (Ar-O) and ~1050 (O-Me).
      
    • 
      : The ~1050 band is obliterated/shifted by the intense C-F stretches.
      

Experimental Protocol: Reliable Identification

To accurately identify the

Method: Attenuated Total Reflectance (ATR) FTIR
  • Why: Fluorinated ethers are often lipophilic oils or solids. ATR requires minimal prep and provides excellent path length control, preventing the intense C-F bands from "bottoming out" (reaching 0% transmission), which distorts peak shapes.

  • Crystal Selection: Diamond or ZnSe.

Step-by-Step Workflow
  • Background Collection: Run an air background scan (32 scans min) to remove atmospheric

    
     and 
    
    
    .
  • Sample Application: Apply the sample to the ATR crystal. Ensure full coverage.

    • Solids: Apply high pressure clamp to ensure contact.

    • Liquids: Cover with a volatile cover if the ether is low-boiling.

  • Acquisition: Collect spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution).

  • Normalization: Normalize the baseline, specifically around 2200 cm⁻¹ (silence region).

  • Region Analysis:

    • Zone 1 (3100-2800): Check for the weak

      
       stretch.
      
    • Zone 2 (1400-1000): Identify the massive C-F/C-O complex.

Diagram: Identification Logic Tree

FTIR_IdentificationStartUnknown Ether SampleCheckCFCheck 1000-1300 cm⁻¹ RegionAre there strong, broad bands?Start->CheckCFNoCFLikely Non-Fluorinated(e.g., -OCH3)CheckCF->NoCFNoYesCFFluorinated Ether PresentCheckCF->YesCFYesCheckCHCheck 2900-3050 cm⁻¹ RegionIs there a C-H stretch?YesCF->CheckCHNoCHLikely Trifluoromethoxy(-OCF3)CheckCH->NoCHNo (Silence)YesCHAnalyze C-H PositionCheckCH->YesCHYesPosAlkylStrong bands < 3000 cm⁻¹(Standard Alkyl)YesCH->PosAlkylStandard AlkylPosShiftWeak band ~3000 cm⁻¹(Blue-shifted)YesCH->PosShiftPolarized C-HResultConfirmed Difluoromethoxy(-OCHF2)PosShift->Result

Caption: Decision logic for distinguishing difluoromethoxy ethers from methoxy and trifluoromethoxy analogs.

Case Study: Roflumilast

Roflumilast is a phosphodiesterase-4 inhibitor containing a difluoromethoxy group.

  • Experimental Data:

    • 
      :  3255 cm⁻¹ (Amide)[7]
      
    • 
       (Ar):  3000–3100 cm⁻¹
      
    • 
       (
      
      
      ):
      ~2946 cm⁻¹ (Overlapping with alkyl, but distinct shoulder).
    • 
       / 
      
      
      :
      1145 cm⁻¹ (Asymmetric stretch) and 1199 cm⁻¹ (Symmetric ether stretch).
  • Interpretation: The presence of the band at 1145 cm⁻¹ combined with the C-H signals confirms the

    
     group rather than 
    
    
    (which would lack the specific C-H modes) or
    
    
    (which would lack the 1145 cm⁻¹ intensity).

References

  • Bentham Open. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2015). Roflumilast | Binary System | Solid Dispersion | Infrared Spectroscopy. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Process related and degradation impurities in anti-inflammatory drug Roflumilast. Retrieved from [Link]

  • NIST. (n.d.). Tables of Molecular Vibrational Frequencies. Retrieved from [Link]

X-ray crystallography data for fluorinated phenethylamine salts

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: X-ray Crystallography of Fluorinated Phenethylamine Salts

Part 1: Executive Summary & Strategic Importance

The Fluorine Effect in Solid-State Pharmacology In the realm of psychotropic drug development, the phenethylamine scaffold (e.g., amphetamines, 2C-x family) remains a primary target for structure-activity relationship (SAR) studies. Fluorination—specifically at the para position of the phenyl ring—is a critical modification used to block metabolic degradation (preventing hydroxylation) and modulate lipophilicity.

However, for the crystallographer and formulation scientist, the introduction of fluorine creates a unique paradox:

  • Metabolic Stability vs. Crystal Lability: While C–F bonds are metabolically robust, they are crystallographically "slippery." Fluorine is a poor hydrogen bond acceptor and lacks the strong halogen-bonding capability of bromine or iodine.

  • Packing Efficiency: The small van der Waals radius of fluorine (1.47 Å) often leads to isostructuralism with hydrogen (1.20 Å) rather than other halogens, potentially leading to disorder or unexpected polymorphs.

This guide provides a technical comparison of the crystallographic signatures of fluorinated phenethylamine salts (specifically 4-Fluoroamphetamine and 2C-F) against their heavier halogenated counterparts (2C-B, 2C-I).

Part 2: Comparative Crystallographic Analysis

The following data synthesizes structural trends observed in phenethylamine hydrochloride salts. The "Gold Standard" for these salts is the layered packing motif , where hydrophilic regions (ammonium cations + chloride anions) alternate with hydrophobic regions (aromatic stacks).

Table 1: Structural Parameters of Fluorinated vs. Heavy-Halogen Phenethylamines
Feature4-Fluoroamphetamine (4-FA) HCl 2,5-Dimethoxy-4-fluorophenethylamine (2C-F) HCl 2,5-Dimethoxy-4-bromophenethylamine (2C-B) HCl
Crystal System Orthorhombic (Typical)OrthorhombicOrthorhombic
Space Group Pbca (Predicted/Analogue*)PbcaPbca
Lattice Energy Driver Ionic H-Bonding: The lattice is dominated by strong Charge-Assisted Hydrogen Bonds (CAHB) between NH₃⁺ and Cl⁻.Ionic H-Bonding: Dominant N-H...Cl interactions.Synergistic: N-H...Cl interactions PLUS Halogen Bonding (C-Br...O/Cl).
C–X Interaction Weak/Repulsive: C–F acts as a weak H-bond acceptor. No significant halogen bonding.Weak: Fluorine exhibits negligible

-hole interactions.
Strong: C–Br exhibits a positive

-hole, forming directional contacts with oxygen or chloride.
Disorder Potential High: The F atom can mimic H, leading to rotational disorder of the phenyl ring in the lattice.Moderate: Methoxy groups lock the conformation, reducing disorder compared to 4-FA.Low: The bulky Br atom locks the stacking orientation via steric and electronic anchoring.

*Note: While specific unit cell dimensions vary by synthesis batch and temperature, the Pbca space group is the recurring consensus for primary amine hydrochloride salts in this class due to the efficiency of the "herringbone" packing of the phenyl rings.

Part 3: Critical Interaction Mechanisms (The "Why")

To understand the difference in performance and stability, we must visualize the competing forces within the crystal lattice.

Mechanism 1: The Halogen Bond Void

In 2C-B (Bromo) or 2C-I (Iodo), the halogen atom possesses a region of positive electrostatic potential (the


-hole) along the C–X bond axis. This allows it to act as a Lewis acid, binding to Lewis bases (like the chloride counter-ion or methoxy oxygen).
  • Result: High melting points, stable polymorphs, predictable packing.

In 2C-F or 4-FA , the fluorine atom is highly electronegative with no accessible


-hole. It repels electron-rich regions.
  • Result: The crystal relies entirely on the ionic ammonium-chloride "anchor." If this ionic lock is disrupted (e.g., by humidity), the lattice collapses faster than its iodinated counterparts.

Mechanism 2: The Isostructural Camouflage

Because Fluorine is sterically similar to Hydrogen, 4-FA HCl can sometimes co-crystallize with impurities or form solid solutions with non-fluorinated precursors, complicating purification.

Part 4: Experimental Workflow & Protocols

Workflow Visualization

CrystallizationProtocol Start Crude Salt (HCl Form) Solubility Solubility Screen (Polar vs Non-Polar) Start->Solubility Method_Select Method Selection Solubility->Method_Select Check F-solubility Vapor Vapor Diffusion (MeOH -> Et2O) Method_Select->Vapor Preferred for F-compounds Evap Slow Evaporation (EtOH/Acetone) Method_Select->Evap Alternative Harvest Harvest & Mount (Paratone Oil) Vapor->Harvest Evap->Harvest Data X-Ray Diffraction (Mo or Cu Source) Harvest->Data

Caption: Optimized crystallization workflow for fluorinated amine salts, prioritizing vapor diffusion to control nucleation rates.

Detailed Protocol: Vapor Diffusion for Fluorinated Salts

Rationale: Fluorinated salts often have higher solubility in alcohols than their bromo/iodo analogues. Rapid evaporation leads to amorphous powder, not X-ray quality crystals. Vapor diffusion slows this process.

  • Inner Vial Preparation:

    • Dissolve 20 mg of the fluorinated salt (e.g., 4-FA HCl) in the minimum amount of Methanol (MeOH) or Isopropanol (IPA) needed to obtain a clear solution (approx. 0.5 - 1.0 mL).

    • Critical Step: Filter this solution through a 0.45 µm PTFE syringe filter into a small (4 mL) glass vial. This removes dust nuclei that cause twinning.

  • Outer Vessel Setup:

    • Place the small vial (uncapped) inside a larger jar (20 mL).

    • Add Diethyl Ether (Et₂O) or Hexane to the outer jar. The volume should be enough to surround the inner vial but not flow into it (approx. 5-8 mL).

    • Chemistry Logic: Ether is the "anti-solvent." As it vaporizes and diffuses into the methanol, it slowly lowers the solubility of the salt, forcing ordered crystallization.

  • Incubation:

    • Seal the outer jar tightly. Store at 4°C in a vibration-free environment (e.g., a dedicated fridge shelf).

    • Timeline: Crystals of fluorinated salts typically appear in 48–72 hours. They will likely be clear, colorless plates or needles.

  • Harvesting:

    • Do not let the solvent dry completely. Harvest crystals while they are still wet, coating them immediately in Paratone-N oil to prevent hydration/oxidation.

Part 5: Interaction Logic Diagram

This diagram illustrates the competing intermolecular forces you will observe in the solved structure.

InteractionLogic Cation Ammonium Head (-NH3+) HB Strong H-Bond (Charge Assisted) Cation->HB Anion Chloride (Cl-) Ring Aromatic Ring (Fluorinated) Stack Pi-Stacking (Weakened by F) Ring->Stack NoXB No Halogen Bond (F is inert) Ring->NoXB vs. Br/I analogs HB->Anion

Caption: Structural logic of fluorinated phenethylamine salts. Note the absence of Halogen Bonding (XB) which is present in 2C-B/2C-I.

References

  • Crystal Structure of 4-Fluoroamphetamine Analogue

    • Title: Crystal Structure of 6-fluoro-3,4-methylenedioxyamphetamine hydrochloride.
    • Source: ResearchGate / Structural Chemistry D
    • URL:[Link]

  • General Phenethylamine Structural Data

    • Title: 4-Fluoroamphetamine Hydrochloride (PubChem Compound Summary).
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Halogen Bonding in Phenethylamines

    • Title: The interplay between hydrogen and halogen bonding: substituent effects.
    • Source: Chemical Science (RSC Publishing).
    • URL:[Link]

  • Diphenidine Derivative Crystallography (Methodological Proxy)

    • Title: Synthesis and crystal structures of five fluorinated diphenidine deriv
    • Source: NIH / PubMed Central.
    • URL:[Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.